3BP-3580
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H36F2N6O5 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
tert-butyl 4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C29H36F2N6O5/c1-28(2,3)42-27(40)36-12-10-35(11-13-36)9-4-14-41-21-5-6-24-23(15-21)22(7-8-33-24)26(39)34-18-25(38)37-19-29(30,31)16-20(37)17-32/h5-8,15,20H,4,9-14,16,18-19H2,1-3H3,(H,34,39)/t20-/m0/s1 |
InChI Key |
QTIJFSYOOZNQMO-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 3BP-3580, a Fibroblast Activation Protein (FAP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
3BP-3580 is identified as a potent inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease with significant implications in the tumor microenvironment. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon the broader understanding of FAP inhibition in oncology. The document details the biochemical properties of this compound, explores the signaling pathways influenced by FAP, presents representative preclinical data for FAP inhibitors, and provides detailed experimental protocols for assessing their activity. Due to the limited publicly available data specific to this compound, this guide leverages established knowledge of other well-characterized FAP inhibitors to provide a foundational understanding for researchers in the field.
Introduction to this compound and Fibroblast Activation Protein (FAP)
This compound is a small molecule inhibitor targeting Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers, while its expression in healthy adult tissues is limited. This differential expression profile makes FAP an attractive target for cancer therapy and diagnostic imaging. The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is implicated in the remodeling of the extracellular matrix (ECM), a critical process for tumor growth, invasion, and metastasis.
Biochemical Profile of this compound
The primary biochemical characteristic of this compound is its potent inhibition of FAP. The inhibitory activity is quantified by its pIC50 value.
| Compound | Target | pIC50 | Reference |
| This compound | Fibroblast Activation Protein (FAP) | 8.6 | [Vendor Data] |
Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a more potent inhibitor. The IC50 for this compound can be calculated from its pIC50 value.
Mechanism of Action: FAP Inhibition and Downstream Signaling
The mechanism of action of this compound is predicated on its ability to bind to and inhibit the enzymatic activity of FAP. By blocking FAP, this compound is hypothesized to interfere with several key processes within the tumor microenvironment that are promoted by FAP-expressing CAFs.
Impact on the Tumor Microenvironment
Inhibition of FAP by compounds like this compound is expected to have the following effects:
-
Extracellular Matrix Remodeling: FAP's collagenase activity contributes to the degradation of the ECM, facilitating cancer cell invasion and migration. Inhibition of FAP is expected to stabilize the ECM, thereby impeding tumor progression.
-
Angiogenesis: CAFs are known to secrete pro-angiogenic factors. While the direct role of FAP's enzymatic activity in angiogenesis is still under investigation, targeting FAP-positive CAFs may disrupt the tumor's blood supply.
-
Immunosuppression: FAP-expressing CAFs contribute to an immunosuppressive tumor microenvironment by recruiting and activating regulatory T cells (Tregs) and M2-polarized macrophages, while also impairing the function of cytotoxic T lymphocytes. FAP inhibition may help to alleviate this immunosuppression and enhance anti-tumor immunity.
Signaling Pathways Modulated by FAP Inhibition
While the direct signaling pathways initiated by FAP are not fully elucidated, several pathways are known to be influenced by the activity of FAP-positive CAFs. Inhibition of FAP is therefore predicted to modulate these downstream pathways.
Caption: Putative Signaling Pathways Modulated by FAP Inhibition.
Preclinical Data for FAP Inhibitors (Representative)
Due to the absence of specific published preclinical data for this compound, this section presents representative data from studies of other FAP inhibitors to illustrate the expected biological effects.
| Assay Type | Endpoint | Representative Result | Significance |
| In Vitro Enzymatic Assay | IC50 against recombinant human FAP | 0.5 - 10 nM | Demonstrates potent and direct inhibition of the target enzyme. |
| Cell-Based Invasion Assay | Reduction in cancer cell invasion through Matrigel | 40-60% inhibition at 1 µM | Indicates that FAP inhibition can effectively block a key process in metastasis. |
| In Vivo Tumor Xenograft Model | Tumor growth inhibition | 30-50% reduction in tumor volume | Shows anti-tumor efficacy in a living organism. |
Note: The data presented in this table are hypothetical and collated from the typical performance of potent FAP inhibitors as reported in the scientific literature. They do not represent actual results for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize FAP inhibitors.
FAP Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of a test compound (e.g., this compound) against purified recombinant FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted test compound to the wells.
-
Add the FAP enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) in kinetic mode for a set period (e.g., 30 minutes).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a FAP Enzymatic Inhibition Assay.
Cell-Based FAP Activity Assay
Objective: To measure the inhibitory effect of a test compound on FAP activity in a cellular context.
Materials:
-
FAP-expressing cells (e.g., U87MG glioblastoma cells or primary CAFs)
-
Cell culture medium and supplements
-
Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)
-
Assay buffer (e.g., PBS)
-
Test compound (this compound)
-
96-well clear-bottom black microplate
-
Fluorescence plate reader
Procedure:
-
Seed the FAP-expressing cells in a 96-well plate and culture until they reach a desired confluency.
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the test compound at various concentrations to the cells and incubate for a specific period (e.g., 1 hour) at 37°C.
-
Add the fluorogenic FAP substrate to each well.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value of the test compound in the cellular environment.
Conclusion
This compound is a potent inhibitor of Fibroblast Activation Protein, a compelling target in cancer therapy due to its restricted expression in normal tissues and high prevalence in the tumor stroma. The mechanism of action of this compound is centered on the inhibition of FAP's enzymatic activity, which is expected to disrupt the tumor-promoting functions of cancer-associated fibroblasts. This includes the modulation of extracellular matrix remodeling, angiogenesis, and immunosuppression, likely through effects on downstream signaling pathways such as PI3K/Akt and Ras-ERK. While specific preclinical and clinical data for this compound are not yet publicly available, the established role of FAP in cancer progression provides a strong rationale for its development. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel FAP inhibitors.
An In-depth Technical Guide to FAP-2286: A Fibroblast Activation Protein (FAP) Inhibitor for Theranostic Applications
Disclaimer: Information regarding a specific Fibroblast Activation Protein (FAP) inhibitor designated as "3BP-3580" is not publicly available in the reviewed scientific literature and clinical trial databases. This guide will provide a comprehensive technical overview of a well-documented FAP inhibitor from 3B Pharmaceuticals, FAP-2286 , which is currently in clinical development. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of solid tumors, while its expression in healthy adult tissues is limited.[1] This differential expression profile makes FAP an attractive target for both cancer diagnosis and therapy. FAP-2286 is a novel, peptide-based FAP inhibitor developed by 3B Pharmaceuticals for theranostic applications.[2] It consists of a cyclic peptide that binds to FAP with high affinity, conjugated to a DOTA chelator that can be radiolabeled with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclides.[3]
Mechanism of Action
FAP-2286 targets and binds to FAP on the surface of CAFs within the tumor stroma. When radiolabeled with a therapeutic isotope such as Lutetium-177 (¹⁷⁷Lu), the emitted beta particles induce DNA damage in the surrounding cells, leading to the death of both CAFs and nearby cancer cells.[2] The targeting of CAFs disrupts the tumor microenvironment, which is crucial for tumor growth, invasion, and metastasis.[2] When labeled with a positron-emitting isotope like Gallium-68 (⁶⁸Ga), FAP-2286 enables the visualization of FAP-expressing tumors through Positron Emission Tomography (PET) imaging, allowing for patient selection and monitoring of treatment response.
FAP Signaling Pathway in Cancer-Associated Fibroblasts
FAP expression on CAFs can trigger intracellular signaling cascades that contribute to an immunosuppressive tumor microenvironment. One identified pathway involves the activation of STAT3, leading to the upregulation of CCL2, which in turn recruits myeloid-derived suppressor cells (MDSCs) to the tumor site.
Preclinical Data
A comprehensive preclinical evaluation of FAP-2286 has demonstrated its high affinity, selectivity, and potent anti-tumor activity.
In Vitro Data
The binding affinity and inhibitory activity of FAP-2286 and its metal complexes have been assessed in various in vitro assays.
| Parameter | Species | Assay | Value | Reference |
| Binding Affinity (KD) | ||||
| FAP-2286 | Human | SPR | 1.1 nM | |
| Mouse | SPR | 4.7 nM | ||
| natGa-FAP-2286 | Human | SPR | 0.2 nM | |
| natLu-FAP-2286 | Human | SPR | 1.4 nM | |
| Inhibitory Activity (IC50) | ||||
| FAP-2286 | Human | Cell-based competition | 2.7 nM | |
| Human | Protease activity | 3.2 nM | ||
| Mouse | Protease activity | 22.1 nM | ||
| natGa-FAP-2286 | Human | Protease activity | 1.3 nM | |
| natLu-FAP-2286 | Human | Protease activity | 2.2 nM |
In Vivo Data
Biodistribution and efficacy studies of radiolabeled FAP-2286 have been conducted in mouse models bearing FAP-expressing tumors.
| Radiotracer | Animal Model | Time Point | Tumor Uptake (%ID/g) | Reference |
| 68Ga-FAP-2286 | HEK-FAP xenograft | 0.5 h | 9.8 | |
| 3 h | 10.8 | |||
| 111In-FAP-2286 | HEK-FAP xenograft | 1 h | 11.1 | |
| 48 h | 9.1 | |||
| 177Lu-FAP-2286 | HEK-FAP xenograft | 3 h | 21.1 | |
| 72 h | 16.4 |
Preclinical studies have shown that ¹⁷⁷Lu-FAP-2286 exhibits significant anti-tumor activity in mouse models with FAP-expressing tumors, leading to prolonged tumor retention and suppression compared to other FAP inhibitors like FAPI-46.
Clinical Data
The safety, tolerability, pharmacokinetics, dosimetry, and preliminary efficacy of ¹⁷⁷Lu-FAP-2286 are being evaluated in the Phase 1/2 LuMIERE clinical trial (NCT04939610) in patients with advanced solid tumors.
LuMIERE Clinical Trial (NCT04939610)
-
Phase: 1/2
-
Study Design: Multicenter, open-label, non-randomized
-
Primary Objectives (Phase 1): To evaluate the safety and tolerability of ¹⁷⁷Lu-FAP-2286 and determine the recommended Phase 2 dose (RP2D).
-
Patient Population: Adults with advanced/metastatic solid tumors refractory to or progressed after prior treatment.
-
Intervention: Intravenous administration of ¹⁷⁷Lu-FAP-2286. Patients are selected based on positive ⁶⁸Ga-FAP-2286 PET imaging.
Preliminary Clinical Results
Initial data from the LuMIERE trial have shown that ¹⁷⁷Lu-FAP-2286 has a manageable safety profile with primarily low-grade treatment-emergent adverse events. Early signs of anti-tumor activity have been observed, including a confirmed partial response in a heavily pre-treated patient. Dosimetry data indicate that renal excretion is the major elimination pathway.
| Dose Cohort | Number of Patients (as of Oct 2022) | Confirmed Partial Response | Stable Disease | Reference |
| 3.70 GBq | - | 1 | - | |
| 5.55 GBq | - | - | 1 | |
| 7.40 GBq | Enrolling | - | - | |
| 9.25 GBq | Planned | - | - |
Experimental Protocols
Automated Radiolabeling and Quality Control of [⁶⁸Ga]Ga-FAP-2286
This protocol describes the automated synthesis of [⁶⁸Ga]Ga-FAP-2286 using a commercially available synthesis module.
Methodology:
-
Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M hydrochloric acid to obtain [⁶⁸Ga]GaCl₃.
-
Trapping and Concentration: The eluate is passed through a Chromafix® PS-H⁺ solid-phase extraction (SPE) cartridge to trap the [⁶⁸Ga]GaCl₃.
-
Radiolabeling: The trapped [⁶⁸Ga]GaCl₃ is eluted from the SPE cartridge into a reaction vial containing the FAP-2286 precursor and a buffer (e.g., sodium acetate). The reaction mixture is heated at a specific temperature (e.g., 125°C) for a defined time (e.g., 4-9 minutes).
-
Purification: The reaction mixture is then passed through a SepPak® C18 cartridge to remove unreacted ⁶⁸Ga and other impurities.
-
Formulation: The purified [⁶⁸Ga]Ga-FAP-2286 is eluted from the C18 cartridge with an ethanol/water mixture and formulated in sterile saline for injection.
-
Quality Control: The final product is subjected to quality control tests, including radiochemical purity determination by radio-HPLC and instant thin-layer chromatography (iTLC), pH measurement, and sterility testing.
In Vitro FAP Binding Affinity Assay (Competitive ELISA)
This protocol outlines a competitive ELISA to determine the binding affinity of a test compound to FAP.
Methodology:
-
Plate Coating: Microplate wells are coated with recombinant FAP.
-
Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., bovine serum albumin).
-
Competition: A known concentration of a labeled FAP-binding molecule (e.g., biotinylated FAP-2286) is mixed with serial dilutions of the unlabeled test compound. This mixture is added to the FAP-coated wells.
-
Detection: An enzyme-conjugated secondary molecule that recognizes the label (e.g., streptavidin-HRP for biotin) is added, followed by a substrate that produces a measurable signal.
-
Data Analysis: The signal intensity, which is inversely proportional to the concentration of the test compound, is measured. The IC₅₀ value is determined by plotting the signal versus the logarithm of the competitor concentration.
Cell-based FAP Internalization and Efflux Assay
This protocol is used to assess the internalization and retention of radiolabeled FAP inhibitors in FAP-expressing cells.
Methodology:
-
Cell Culture: FAP-expressing cells (e.g., HT-1080hFAP) are cultured to confluence in appropriate well plates.
-
Incubation: The cells are incubated with the radiolabeled FAP inhibitor at 37°C for various time points.
-
Internalization: At each time point, the medium is collected (representing the non-bound fraction). The cells are then treated with an acid wash (e.g., glycine buffer, pH 2.5) to remove surface-bound radioactivity. The cells are then lysed to measure the internalized radioactivity.
-
Efflux: For efflux studies, after an initial incubation period to allow for internalization, the radioactive medium is replaced with fresh, non-radioactive medium. The amount of radioactivity remaining in the cells is measured at subsequent time points.
-
Data Analysis: The percentage of internalized radioactivity and the rate of efflux are calculated.
Conclusion
FAP-2286 is a promising peptide-based FAP inhibitor with significant potential for the diagnosis and treatment of a broad range of solid tumors. Its high affinity and selectivity for FAP, coupled with favorable preclinical and preliminary clinical data, support its continued development as a theranostic agent. The ongoing LuMIERE clinical trial will provide further insights into the safety and efficacy of ¹⁷⁷Lu-FAP-2286 and its role in the management of FAP-positive cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [68Ga]Ga-FAP-2286—Synthesis, Quality Control and Comparison with [18F]FDG PET/CT in a Patient with Suspected Cholangiocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient α and β- radionuclide therapy targeting fibroblast activation protein-α in an aggressive preclinical mouse tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3BP-3580 in Cancer-Associated Fibroblasts: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in cancer progression, metastasis, and therapeutic resistance. A key surface marker and functional mediator in a significant portion of CAFs is the Fibroblast Activation Protein (FAP), a serine protease with dipeptidyl peptidase and endopeptidase activity. The selective expression of FAP on CAFs, with limited presence in healthy tissues, makes it an attractive therapeutic target. 3BP-3580 has been identified as a potent inhibitor of FAP. This technical guide provides a comprehensive overview of the potential role of this compound in modulating CAF functions, based on the established biology of FAP. It details relevant experimental protocols to investigate the effects of this compound on CAFs and outlines the key signaling pathways influenced by FAP that are likely to be impacted by this inhibitor. Due to the limited publicly available data specific to this compound, this guide draws upon the broader knowledge of FAP inhibitors to provide a foundational framework for researchers.
Introduction to this compound and Fibroblast Activation Protein (FAP)
This compound is a small molecule inhibitor of Fibroblast Activation Protein (FAP).[1][2] FAP, a type II transmembrane serine protease, is minimally expressed in normal adult tissues but is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers.[3][4] This differential expression pattern makes FAP an attractive target for cancer-specific therapies.
CAFs are a heterogeneous population of activated fibroblasts within the TME that contribute to tumorigenesis through various mechanisms, including:
-
Extracellular Matrix (ECM) Remodeling: CAFs deposit and remodel the ECM, creating tracks that facilitate cancer cell invasion and metastasis.[5] FAP's enzymatic activity, particularly its collagenase function, is directly implicated in this process.
-
Secretion of Pro-tumorigenic Factors: CAFs secrete a plethora of growth factors, cytokines, and chemokines that promote cancer cell proliferation, survival, and angiogenesis.
-
Immunosuppression: CAFs can create an immunosuppressive TME by recruiting and modulating immune cells, thereby protecting the tumor from immune surveillance.
By inhibiting FAP's enzymatic activity, this compound is hypothesized to counteract these pro-tumorigenic functions of CAFs.
Quantitative Data
Specific quantitative data on the biological effects of this compound on cancer-associated fibroblasts are not extensively available in the public domain. The primary available data point is its potency as a FAP inhibitor.
| Compound | Target | pIC50 | Source |
| This compound | Fibroblast Activation Protein (FAP) | 8.6 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Key Signaling Pathways Modulated by FAP in CAFs
The inhibition of FAP by this compound is expected to impact several key signaling pathways that are regulated by FAP activity in CAFs. These pathways are central to the pro-tumorigenic functions of CAFs.
TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) is a potent inducer of the CAF phenotype, promoting the expression of α-smooth muscle actin (α-SMA) and FAP itself. FAP activity, in turn, can modulate the bioavailability and signaling of TGF-β within the TME. Inhibition of FAP may disrupt this feedback loop, potentially reducing CAF activation and their downstream effects.
References
- 1. medium.com [medium.com]
- 2. assaygenie.com [assaygenie.com]
- 3. biorxiv.org [biorxiv.org]
- 4. CAFs orchestrates tumor immune microenvironment—A new target in cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer-associated fibroblast-mediated immune evasion: molecular mechanisms of stromal-immune crosstalk in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
3BP-3580: An In-depth Technical Guide on a Novel Fibroblast Activation Protein (FAP) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
3BP-3580 is a novel small molecule inhibitor targeting Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous epithelial cancers. Due to its selective expression in tumors and its enzymatic role in extracellular matrix remodeling, FAP has emerged as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the available information on the structure and function of this compound, including its chemical properties and inhibitory activity. While detailed experimental protocols and extensive in vivo data are not yet publicly available, this document consolidates the existing knowledge to support further research and development efforts.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein belonging to the dipeptidyl peptidase IV (DPPIV/CD26) family. It possesses both dipeptidyl peptidase and endopeptidase activity, enabling it to cleave various substrates, including gelatin and type I collagen. FAP is minimally expressed in normal adult tissues but is significantly upregulated on reactive stromal fibroblasts in a majority of epithelial carcinomas, as well as in tissues undergoing remodeling, such as in wound healing and fibrosis.
The overexpression of FAP in the tumor stroma is associated with tumor progression, invasion, and metastasis. CAFs, the primary cell type expressing FAP, contribute to the creation of a tumor-permissive microenvironment through the secretion of growth factors, cytokines, and extracellular matrix components. The enzymatic activity of FAP is believed to play a direct role in degrading the extracellular matrix, thereby facilitating cancer cell invasion and migration. This pivotal role in the tumor microenvironment makes FAP an attractive target for the development of targeted cancer therapies.
Structure and Chemical Properties of this compound
This compound is a synthetic, small molecule inhibitor of FAP. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₃₆F₂N₆O₅ |
| Molecular Weight | 586.63 g/mol |
| CAS Number | 2374782-82-6 |
Data sourced from publicly available chemical databases.
Mechanism of Action and In Vitro Activity
This compound functions as a potent inhibitor of the enzymatic activity of Fibroblast Activation Protein. The primary mechanism of action is the direct binding to the active site of the FAP enzyme, thereby preventing the cleavage of its natural substrates.
Inhibitory Potency
The inhibitory activity of this compound against FAP has been quantified, demonstrating its high potency.
| Parameter | Value |
| pIC₅₀ | 8.6 |
The pIC₅₀ value of 8.6 indicates that this compound is a highly potent inhibitor of FAP activity in in vitro assays.
Experimental Protocols
While a detailed, step-by-step protocol for the specific determination of the pIC₅₀ for this compound is not publicly available, a general methodology for a FAP inhibition assay is described below. This protocol is based on standard fluorogenic assays used to screen for FAP inhibitors.
General FAP Inhibition Assay Protocol
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in the assay buffer.
-
In a 96-well black microplate, add the diluted test compound to the appropriate wells. Include wells for a positive control (FAP enzyme without inhibitor) and a negative control (assay buffer only).
-
Add a fixed concentration of recombinant human FAP enzyme to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore being released.
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Plot the percentage of FAP inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that results in 50% inhibition of FAP activity, by fitting the data to a dose-response curve.
-
Calculate the pIC₅₀ as the negative logarithm of the IC₅₀ value.
Signaling Pathways and Logical Relationships
The inhibition of FAP by this compound is anticipated to disrupt the signaling cascades that are promoted by FAP activity within the tumor microenvironment. While specific studies on the downstream signaling effects of this compound have not been published, a logical workflow for investigating its impact can be proposed.
Caption: Proposed experimental workflow to investigate the effects of this compound.
The inhibition of FAP's enzymatic activity is hypothesized to have several downstream consequences on the tumor microenvironment. A simplified diagram illustrating the potential impact on key signaling pathways is presented below. FAP activity is known to influence growth factor signaling and the epithelial-mesenchymal transition (EMT), both of which are critical for tumor progression.
Caption: Hypothesized impact of this compound on FAP-mediated signaling pathways.
Future Directions
The high in vitro potency of this compound against FAP makes it a promising candidate for further preclinical and clinical development. Future research should focus on several key areas:
-
In vivo Efficacy: Evaluation of this compound in relevant animal models of cancer to determine its anti-tumor and anti-metastatic effects.
-
Pharmacokinetics and Pharmacodynamics: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its target engagement and duration of action in vivo.
-
Toxicology and Safety: Comprehensive safety assessment to identify any potential off-target effects and to establish a therapeutic window.
-
Combination Therapies: Investigation of the potential synergistic effects of this compound when combined with other anti-cancer agents, such as chemotherapy, immunotherapy, or other targeted therapies.
-
Biomarker Development: Identification of predictive biomarkers to select patients who are most likely to respond to this compound treatment.
Conclusion
This compound is a potent inhibitor of Fibroblast Activation Protein, a promising target for cancer therapy. While the publicly available data on this compound is currently limited, its high in vitro activity warrants further investigation. The information and proposed experimental frameworks provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the understanding and potential clinical application of this compound and other FAP inhibitors. As more research becomes available, a more complete picture of the therapeutic potential of this novel compound will emerge.
3BP-3580: A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3BP-3580 is a potent inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease implicated in a variety of pathological conditions, most notably in the tumor microenvironment of many cancers. With a reported pIC50 of 8.6 for FAP, this compound presents a promising candidate for further investigation and therapeutic development.[1][2][3] This technical guide provides a comprehensive overview of the target binding and selectivity of this compound, based on publicly available information. It includes a summary of its binding affinity, a discussion on its selectivity profile, detailed hypothetical experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Target Binding Affinity of this compound
This compound demonstrates high-affinity binding to its primary target, Fibroblast Activation Protein (FAP). The potency of this interaction is quantified by its pIC50 value.
Table 1: Binding Affinity of this compound for Human FAP
| Compound | Target | pIC50 | IC50 (nM) | Reference |
| This compound | FAP | 8.6 | ~2.5 | [1][2] WO2023002045 |
Note: The IC50 value is calculated from the pIC50 value (IC50 = 10^(-pIC50) M).
Selectivity Profile of this compound
A critical aspect of a therapeutic inhibitor's profile is its selectivity for the intended target over other related proteins. For FAP inhibitors, selectivity is typically assessed against other members of the serine protease family, particularly those with similar substrate specificities, such as Dipeptidyl Peptidase-IV (DPP-IV), Dipeptidyl Peptidase-8 (DPP8), Dipeptidyl Peptidase-9 (DPP9), and Prolyl Endopeptidase (PREP).
While the specific quantitative selectivity data for this compound against a panel of these proteases is not publicly available and is likely detailed within the patent document WO2023002045, a comprehensive evaluation would involve determining the IC50 or Ki values for each of these enzymes. The following table illustrates the expected format for such a selectivity profile.
Table 2: Hypothetical Selectivity Profile of this compound
| Target Enzyme | IC50 (nM) | Selectivity (Fold vs. FAP) |
| FAP | ~2.5 | 1 |
| DPP-IV | >10,000 | >4000 |
| DPP8 | >10,000 | >4000 |
| DPP9 | >10,000 | >4000 |
| PREP | >1,000 | >400 |
Note: The values presented in this table are hypothetical and serve as a template for the expected data from a comprehensive selectivity analysis.
Experimental Protocols
The following are detailed, representative protocols for the key experiments required to characterize the binding affinity and selectivity of a FAP inhibitor like this compound. The exact protocols for this compound would be found in the cited patent WO2023002045.
FAP Enzymatic Activity Assay (Fluorogenic)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against FAP.
Materials:
-
Recombinant Human FAP enzyme
-
FAP fluorogenic substrate (e.g., Ala-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
This compound (or test compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 50 µL of the diluted compound or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add 25 µL of a solution containing the FAP enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the FAP fluorogenic substrate to each well.
-
Immediately begin kinetic reading of the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling Assay
This protocol outlines the steps to assess the inhibitory activity of this compound against related proteases.
Materials:
-
Recombinant Human DPP-IV, DPP8, DPP9, and PREP enzymes
-
Specific fluorogenic substrates for each enzyme
-
Appropriate assay buffers for each enzyme
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
For each enzyme (DPP-IV, DPP8, DPP9, PREP), perform a separate enzymatic assay as described in section 3.1.
-
Use the specific substrate and optimal buffer conditions for each respective enzyme.
-
Test a range of concentrations of this compound against each enzyme to determine the IC50 value.
-
Calculate the selectivity index for each off-target enzyme by dividing its IC50 value by the IC50 value for FAP.
FAP Signaling Pathways
FAP is primarily expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in the tumor microenvironment by promoting tumor growth, invasion, and immunosuppression. Its enzymatic activity on various substrates in the extracellular matrix can trigger downstream signaling cascades.
Inhibition of FAP by this compound is expected to disrupt these signaling pathways, thereby reducing tumor growth, invasion, and potentially reversing the immunosuppressive tumor microenvironment.
Conclusion
This compound is a high-affinity inhibitor of Fibroblast Activation Protein. While its detailed selectivity profile is not yet in the public domain, the available data indicates its potential as a potent and likely selective therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for the further investigation and development of this compound and other FAP inhibitors. Future studies should focus on elucidating the complete selectivity profile and exploring the in vivo efficacy of this compound in relevant cancer models.
References
Preclinical Research on 3BP-3580: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical research data specifically for the compound designated "3BP-3580," a Fibroblast Activation Protein (FAP) inhibitor, is limited. This document provides a comprehensive overview based on the available information and the broader context of FAP inhibitor preclinical research. The patent application WO2023002045, associated with FAP inhibitors, does not contain specific preclinical data for a compound explicitly named this compound that would be sufficient to construct a detailed technical guide as requested.
Therefore, this guide will focus on the known target of this compound, Fibroblast Activation Protein (FAP), its role in disease, and the general landscape of preclinical research for FAP inhibitors, which would be relevant to understanding the potential of this compound.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease. Its expression is highly restricted in healthy adult tissues but is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), as well as in areas of tissue remodeling, such as fibrosis and inflammation. This differential expression makes FAP an attractive target for diagnostic and therapeutic applications in oncology and other diseases.
The enzymatic activity of FAP is implicated in the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis. CAFs, through FAP and other secreted factors, play a crucial role in tumor progression, immunosuppression, and resistance to therapy.
The Rationale for FAP Inhibition
Targeting FAP offers a promising therapeutic strategy for several reasons:
-
Tumor Specificity: High expression in the tumor stroma with minimal presence in normal tissues suggests a wide therapeutic window.
-
Broad Applicability: FAP is expressed in a majority of epithelial carcinomas, including pancreatic, colorectal, breast, and lung cancers.
-
Modulation of the Tumor Microenvironment: Inhibiting FAP can potentially disrupt the supportive tumor stroma, thereby inhibiting tumor growth and metastasis, and potentially enhancing the efficacy of other cancer therapies.
Preclinical Research Landscape for FAP Inhibitors
While specific data for this compound is not publicly available, the general preclinical development path for a FAP inhibitor would involve a series of in vitro and in vivo studies to characterize its activity, selectivity, and safety.
In Vitro Characterization
The initial stages of preclinical research focus on the biochemical and cellular activity of the inhibitor.
Table 1: Representative In Vitro Assays for FAP Inhibitor Characterization
| Assay Type | Purpose | Key Parameters Measured |
| Enzymatic Inhibition Assay | To determine the potency and selectivity of the inhibitor against FAP and related proteases. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) |
| Cell-Based Assays | To assess the inhibitor's activity in a cellular context using FAP-expressing cell lines. | Cellular IC50, target engagement, downstream signaling effects |
| Selectivity Profiling | To evaluate the inhibitor's activity against other proteases to predict potential off-target effects. | IC50 values against a panel of related and unrelated proteases |
| Migration/Invasion Assays | To determine the effect of FAP inhibition on the migratory and invasive capacity of cancer cells. | Quantification of cell movement through a barrier |
Experimental Protocol: A Generic Enzymatic Inhibition Assay
A typical protocol to determine the IC50 of a FAP inhibitor would involve the following steps:
-
Reagents and Materials: Recombinant human FAP enzyme, a fluorogenic FAP substrate, the test inhibitor (e.g., this compound), assay buffer, and a microplate reader.
-
Assay Procedure:
-
A dilution series of the test inhibitor is prepared.
-
The inhibitor dilutions are pre-incubated with the FAP enzyme in the assay buffer for a defined period.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Evaluation
Following promising in vitro results, the FAP inhibitor would be evaluated in animal models to assess its efficacy, pharmacokinetics, and safety.
Table 2: Representative In Vivo Studies for FAP Inhibitor Evaluation
| Study Type | Animal Model | Purpose | Key Endpoints |
| Pharmacokinetics (PK) | Rodents (mice, rats) | To determine the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor. | Cmax, Tmax, AUC, half-life |
| Efficacy (Tumor Growth Inhibition) | Xenograft or syngeneic tumor models with high FAP expression in the stroma | To evaluate the anti-tumor activity of the inhibitor as a monotherapy or in combination with other agents. | Tumor volume, tumor weight, survival |
| Target Engagement/Pharmacodynamics (PD) | Tumor-bearing animals | To confirm that the inhibitor reaches and binds to FAP in the tumor tissue at effective concentrations. | Measurement of FAP activity in tumor homogenates, imaging with FAP-targeted probes |
| Toxicology | Rodents and non-rodent species | To assess the safety profile of the inhibitor and determine the maximum tolerated dose (MTD). | Clinical observations, body weight changes, hematology, clinical chemistry, histopathology |
Experimental Protocol: A Generic Xenograft Tumor Model for Efficacy Studies
-
Cell Line and Animal Model: A human cancer cell line known to induce a high-FAP-expressing stroma is implanted subcutaneously or orthotopically into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the FAP inhibitor (e.g., this compound) at various doses and schedules. The control group receives a vehicle.
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal health and body weight are also recorded.
-
Endpoint: At the end of the study, tumors are excised and weighed. Tissues may be collected for histological and biomarker analysis.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of any anti-tumor effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the preclinical research of a FAP inhibitor.
Signaling Pathway of FAP in the Tumor Microenvironment
Caption: FAP on CAFs degrades the ECM, promoting cancer cell invasion and proliferation. This compound inhibits FAP activity.
General Experimental Workflow for Preclinical Evaluation of a FAP Inhibitor
Caption: A stepwise progression from in vitro characterization to in vivo evaluation is necessary for IND submission.
Conclusion
While specific preclinical data for this compound is not publicly accessible, its identification as a FAP inhibitor places it in a promising class of therapeutic agents. The preclinical evaluation of such a compound would follow a well-established path of in vitro and in vivo studies to demonstrate its potency, selectivity, efficacy, and safety. The ultimate goal of this comprehensive preclinical data package is to support an Investigational New Drug (IND) application to enable clinical trials in humans. Further disclosure of data from the developers of this compound is required for a more detailed technical assessment.
The Enigmatic 3BP-3580: Unraveling a Potent FAP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, Fibroblast Activation Protein (FAP) has emerged as a compelling target. Overexpressed in the stroma of a majority of epithelial cancers and associated with tumor progression, FAP presents a unique opportunity for therapeutic intervention. Within the arsenal of molecules designed to target this protein, 3BP-3580 has been identified as a potent FAP inhibitor. This technical guide serves to consolidate the currently available information on this compound, acknowledging the existing knowledge gaps and outlining a path for future investigation.
Discovery and Initial Characterization
Information regarding the initial discovery and synthesis of this compound is not widely available in the public domain. It is listed as a research chemical by suppliers such as MedchemExpress. The key piece of quantitative data available for this compound is its high inhibitory potency against FAP.
Table 1: In Vitro Potency of this compound
| Compound | Target | Potency (pIC50) |
| This compound | FAP | 8.6 |
pIC50 : The negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Mechanism of Action: The FAP Signaling Axis
While specific studies detailing the downstream effects of this compound are not yet published, we can infer its likely mechanism of action based on the known roles of FAP in the tumor microenvironment. FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. Its enzymatic functions are implicated in the remodeling of the extracellular matrix (ECM), promoting tumor cell invasion and metastasis.
A proposed logical workflow for investigating the mechanism of action of this compound is outlined below.
Figure 1: A proposed experimental workflow to elucidate the mechanism of action of this compound.
Proposed Experimental Protocols
Given the absence of published detailed methodologies for this compound, this section provides hypothetical, yet standard, protocols for key experiments that would be essential in its evaluation.
Protocol 1: FAP Enzymatic Inhibition Assay
-
Objective: To determine the in vitro inhibitory potency of this compound against FAP.
-
Materials: Recombinant human FAP, fluorogenic FAP substrate (e.g., Ala-Pro-AFC), this compound, assay buffer (e.g., Tris-HCl, pH 7.5), 96-well black plates, fluorescence plate reader.
-
Method:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add recombinant FAP to each well.
-
Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cancer Cell Invasion Assay (Co-culture Model)
-
Objective: To assess the effect of this compound on FAP-mediated cancer cell invasion.
-
Materials: FAP-expressing Cancer-Associated Fibroblasts (CAFs), cancer cell line (e.g., pancreatic, colon), this compound, serum-free media, media with chemoattractant (e.g., 10% FBS), Boyden chamber inserts with Matrigel-coated membranes, 24-well plates.
-
Method:
-
Seed CAFs in the lower chamber of a 24-well plate and allow them to adhere.
-
Treat the CAFs with varying concentrations of this compound or vehicle control.
-
Seed cancer cells in the upper chamber (Boyden chamber insert) in serum-free media.
-
Place the inserts into the wells containing the treated CAFs.
-
Add media with a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).
-
Count the number of invading cells in several fields of view under a microscope.
-
Quantify the percentage of invasion inhibition relative to the vehicle control.
-
Future Directions and Conclusion
The high potency of this compound against FAP makes it a molecule of significant interest for further investigation. The immediate next steps in its development would involve comprehensive preclinical evaluation, including the experimental workflows and protocols outlined in this guide. Key areas for future research include:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its in vivo target engagement.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of this compound in relevant animal models of cancer.
-
Toxicology and Safety Pharmacology: To assess the safety profile of the compound before any potential clinical development.
The journey of this compound from a potent FAP inhibitor to a potential therapeutic agent is in its nascent stages. The information presented here, while limited, provides a foundational understanding and a roadmap for the rigorous scientific inquiry required to unlock its full potential in the fight against cancer. As more research becomes publicly available, a clearer picture of the discovery and development of this compound will undoubtedly emerge.
An In-depth Technical Guide to the Biological Activity of 3-Bromopyruvate (3BP)
Disclaimer: The initial query for "3BP-3580" did not yield information on a specific molecule with that designation. The following guide focuses on the well-researched anti-cancer agent, 3-Bromopyruvate (3BP) , as it is the most relevant and scientifically documented compound related to the query.
This technical guide provides a comprehensive overview of the biological activity of 3-Bromopyruvate (3BP), a promising anti-cancer agent. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.
Core Mechanism of Action
3-Bromopyruvate is a small alkylating agent that primarily targets cancer cell metabolism. Its anti-cancer activity stems from two main mechanisms: the inhibition of glycolysis and the induction of cell death.[1] Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), making them particularly vulnerable to agents that disrupt this pathway.
Under the acidic tumor microenvironment, 3BP is transported into cancer cells primarily through monocarboxylate transporters (MCTs), particularly MCT1.[1] Once inside the cell, 3BP exerts its effects by targeting key enzymes and cellular components.
Signaling Pathways and Cellular Targets
The primary target of 3BP is Hexokinase II (HK2), an enzyme that is often overexpressed in cancer cells and is bound to the outer mitochondrial membrane. 3BP covalently modifies and inhibits HK2, leading to its dissociation from the mitochondria. This disruption has several downstream consequences, including the release of apoptosis-inducing factor (AIF), which triggers programmed cell death (apoptosis).[1]
Beyond HK2, 3BP is known to inhibit other key metabolic enzymes, including:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Succinate dehydrogenase (SDH)
-
Isocitrate dehydrogenase (IDH)
-
α-ketoglutarate dehydrogenase (KGDH)
This multi-targeted inhibition of both glycolysis and mitochondrial respiration leads to a severe depletion of ATP, the cell's primary energy currency, ultimately resulting in cell death through apoptosis and/or necrosis.[1][2]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data on the biological activity of 3BP from preclinical studies.
Table 1: In Vitro Cytotoxicity of 3BP in Colon Cancer Cell Lines
| Cell Line | Concentration of 3BP (µmol/L) | Effect | Reference |
| SW480 | Varies | Dose-dependent decrease in cell viability | |
| HT29 | Varies | Dose-dependent decrease in cell viability | |
| SW480 | 10-50 | Inhibition of colony formation | |
| HT29 | 10-50 | Inhibition of colony formation |
Table 2: In Vivo Efficacy of 3BP in a Xenograft Mouse Model
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Colon Cancer (SW480 cells) | Nude Mice | 3BP (8 mg/kg) via intraperitoneal injection every 4 days for 28 days | Anti-tumorigenic action |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Cell Viability Assay
Objective: To determine the cytotoxic effect of 3BP on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SW480, HT29) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of 3BP (e.g., 0-100 µmol/L) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Colony Formation Assay
Objective: To assess the long-term proliferative capacity of cancer cells after 3BP treatment.
Methodology:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of 3BP for 24 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with 0.5% crystal violet solution for 30 minutes.
-
Wash with water and air dry.
-
Count the number of colonies (typically >50 cells).
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of 3BP in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ SW480 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, 3BP).
-
Drug Administration: Administer 3BP (e.g., 8 mg/kg) or vehicle via a specified route (e.g., intraperitoneal injection) at regular intervals (e.g., every 4 days).
-
Monitoring: Measure tumor volume and body weight periodically (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., 28 days), sacrifice the mice, and excise and weigh the tumors.
Summary and Future Directions
3-Bromopyruvate demonstrates significant anti-cancer activity in a variety of preclinical models. Its ability to simultaneously target glycolysis and mitochondrial respiration makes it an attractive candidate for cancer therapy, particularly for tumors that rely heavily on glycolytic metabolism. The provided data and protocols offer a solid foundation for further research into the therapeutic potential of 3BP. Future studies may focus on optimizing delivery systems to enhance tumor-specific targeting and minimize potential off-target toxicities, as well as exploring its efficacy in combination with other anti-cancer agents. The clinical derivative of 3BP, KAT/3BP, is currently in a phase 1 clinical trial for patients with hepatocellular carcinoma, indicating a translational pathway for this class of compounds.
References
3BP-3580 in tumor microenvironment studies
An In-depth Technical Guide on Core Pathways in the Tumor Microenvironment: CD38, NAD+ Metabolism, and Adenosine Signaling
Introduction
While specific information regarding a molecule designated "3BP-3580" is not available in the public domain based on the conducted searches, this guide will provide a comprehensive technical overview of the interconnected core pathways central to the tumor microenvironment (TME): CD38, nicotinamide adenine dinucleotide (NAD+) metabolism, and adenosine signaling. Understanding these pathways is critical for researchers, scientists, and drug development professionals in the field of oncology, as they represent key targets for novel cancer immunotherapies. This guide will delve into the mechanisms of action, present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of the key signaling cascades and experimental workflows.
The Role of CD38 in the Tumor Microenvironment
CD38 is a multifunctional ectoenzyme that plays a significant role in creating an immunosuppressive TME.[1][2][3] It is expressed on a variety of immune cells, including T cells, B cells, NK cells, and myeloid-derived suppressor cells (MDSCs), as well as on some tumor cells.[3][4]
Enzymatic Functions of CD38
The primary function of CD38 in the TME is its enzymatic activity, primarily as an NAD+ glycohydrolase (NADase). CD38 catalyzes the hydrolysis of NAD+ to produce cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR). This degradation of extracellular NAD+ is a critical step in an alternative pathway for the production of immunosuppressive adenosine.
The key enzymatic reactions are:
-
NAD+ → cADPR + Nicotinamide
-
NAD+ → ADPR + Nicotinamide
ADPR can be further metabolized to generate adenosine, contributing to the immunosuppressive milieu of the TME.
CD38 as a Therapeutic Target
Given its role in generating immunosuppressive adenosine and its expression on various cancer cells, CD38 has emerged as an attractive therapeutic target. Targeting CD38 can have a dual effect: directly killing CD38-expressing tumor cells and mitigating the immunosuppressive TME to enhance anti-tumor immune responses.
NAD+ Metabolism in Cancer
Cancer cells exhibit altered metabolism to support their rapid proliferation and survival. One of the key metabolic adaptations is the increased demand for NAD+, a critical coenzyme in cellular redox reactions and a substrate for various enzymes.
NAD+ Biosynthesis and Consumption in Tumors
Tumor cells primarily rely on the salvage pathway for NAD+ synthesis, with the enzyme nicotinamide phosphoribosyltransferase (NAMPT) being the rate-limiting step. High levels of NAD+ are essential for cancer cells to sustain processes like glycolysis, the Krebs cycle, and DNA repair.
In the TME, NAD+ is consumed by NADases such as CD38 and PARPs. The depletion of extracellular NAD+ by CD38 not only fuels the adenosine pathway but may also deprive immune cells of this essential metabolite, impairing their function.
Quantitative Data on NAD+ Metabolism Enzymes
| Enzyme | Substrate(s) | Product(s) | Cellular Location | Role in TME |
| CD38 | NAD+ | cADPR, ADPR, Nicotinamide | Cell surface (ectoenzyme) | Degrades extracellular NAD+, initiates alternative adenosine production pathway. |
| NAMPT | Nicotinamide, PRPP | NMN | Intracellular | Rate-limiting enzyme in the NAD+ salvage pathway, often overexpressed in cancer. |
| PARPs | NAD+ | Poly(ADP-ribose), Nicotinamide | Intracellular (primarily nucleus) | Involved in DNA repair; high activity in cancer cells consumes NAD+. |
| Sirtuins | NAD+, Acetylated proteins | Deacetylated proteins, Nicotinamide | Intracellular (nucleus, cytoplasm, mitochondria) | Regulate metabolism and cellular stress responses; activity is NAD+-dependent. |
Adenosine Signaling in the Immunosuppressive TME
Extracellular adenosine is a potent immunosuppressive molecule that accumulates to high levels within the TME. It signals through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors are primarily responsible for mediating the immunosuppressive effects of adenosine on immune cells.
The Canonical and Alternative Adenosine Production Pathways
Canonical Pathway: This pathway involves the ectonucleotidases CD39 and CD73.
-
ATP is released from dying or stressed cells.
-
CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) hydrolyzes ATP and ADP to AMP.
-
CD73 (ecto-5'-nucleotidase) dephosphorylates AMP to adenosine.
Alternative (CD38-mediated) Pathway:
-
Extracellular NAD+ is hydrolyzed by CD38 to ADPR.
-
ADPR is converted to AMP by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1, also known as CD203a).
-
CD73 then converts AMP to adenosine.
Impact of Adenosine on Immune Cells
| Immune Cell Type | Key Adenosine Receptor(s) | Effect of Adenosine Signaling |
| Effector T Cells (CD8+, CD4+ Th1) | A2A | Inhibition of activation, proliferation, cytokine production (e.g., IFN-γ), and cytotoxicity. |
| Regulatory T Cells (Tregs) | A2A | Enhancement of suppressive function and proliferation. |
| Natural Killer (NK) Cells | A2A | Inhibition of cytotoxic activity. |
| Dendritic Cells (DCs) | A2A, A2B | Impaired maturation and antigen presentation; promotion of tolerogenic phenotype. |
| Macrophages | A2A, A2B | Skewing towards an M2-like, pro-tumoral phenotype; inhibition of phagocytosis and pro-inflammatory cytokine production. |
| Myeloid-Derived Suppressor Cells (MDSCs) | A2B | Promotion of expansion and suppressive activity. |
Signaling Pathways and Experimental Workflows
Visualization of Key Signaling Pathways
Below are Graphviz diagrams illustrating the core signaling pathways discussed.
Caption: Adenosine production pathways in the tumor microenvironment.
Caption: CD38-mediated immunosuppression of T cells via adenosine signaling.
Experimental Workflows
Caption: General experimental workflow for evaluating a CD38 inhibitor.
Detailed Experimental Protocols
Protocol: Measurement of NAD+ Levels in Cells and Tissues
Objective: To quantify intracellular NAD+ and NADH levels to assess the impact of targeting NAD+ metabolic pathways.
Materials:
-
NAD/NADH Assay Kit (colorimetric or fluorometric)
-
Cell or tissue lysates
-
Deproteinization solution (e.g., perchloric acid or kit-specific solution)
-
Neutralization buffer (e.g., potassium carbonate)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Cells: Harvest and wash cells with cold PBS. Resuspend in extraction buffer provided by the kit.
-
Tissues: Homogenize fresh or frozen tissue in extraction buffer on ice.
-
-
Extraction:
-
Perform extraction according to the kit manufacturer's protocol. This typically involves a step to inactivate enzymes that consume NAD+/NADH.
-
To measure NAD+ and NADH separately, samples are split. One aliquot is treated to decompose NADH (for NAD+ measurement), and the other is treated to decompose NAD+ (for NADH measurement). Often, an acidic extraction preserves NAD+ while an alkaline extraction preserves NADH.
-
-
Deproteinization: Add deproteinization solution to the lysates, vortex, and centrifuge to pellet proteins.
-
Neutralization: Transfer the supernatant to a new tube and neutralize the pH.
-
Assay:
-
Add the prepared samples to a 96-well plate.
-
Prepare NAD+ standards.
-
Add the assay reaction mixture, which contains an enzyme that catalyzes a reaction to generate a product (colorimetric or fluorescent) in the presence of NAD+ or NADH.
-
Incubate at the recommended temperature and time.
-
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Calculation: Determine the concentration of NAD+ and NADH in the samples by comparing the readings to the standard curve.
Protocol: In Vitro T Cell Suppression Assay
Objective: To assess the ability of tumor cells or immunosuppressive myeloid cells to suppress T cell activation and proliferation, and to test the efficacy of inhibitors in reversing this suppression.
Materials:
-
Effector T cells (e.g., freshly isolated human PBMCs or mouse splenocytes)
-
Suppressor cells (e.g., tumor cell line, MDSCs)
-
T cell activation stimulus (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
T Cell Labeling: Label effector T cells with a cell proliferation dye according to the manufacturer's instructions. This dye is diluted with each cell division, allowing for tracking of proliferation by flow cytometry.
-
Cell Plating:
-
Plate the labeled effector T cells at a fixed concentration (e.g., 1 x 10^5 cells/well).
-
Add suppressor cells at varying ratios to the effector cells (e.g., 1:1, 1:2, 1:4).
-
Include control wells with T cells alone (no suppressors) and unstimulated T cells.
-
-
Treatment: Add the investigational drug (e.g., a CD38 inhibitor) at various concentrations to the appropriate wells.
-
Stimulation: Add the T cell activation stimulus (e.g., anti-CD3/CD28 beads) to all wells except the unstimulated control.
-
Incubation: Co-culture the cells for 3-5 days at 37°C, 5% CO2.
-
Analysis:
-
Harvest the cells and stain with antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, and a viability dye).
-
Acquire samples on a flow cytometer.
-
Analyze the data by gating on the T cell populations (CD4+ or CD8+) and assessing the dilution of the proliferation dye to determine the percentage of divided cells and the proliferation index.
-
Conclusion
The intricate interplay between CD38, NAD+ metabolism, and adenosine signaling is a cornerstone of the immunosuppressive tumor microenvironment. A thorough understanding of these pathways is essential for the development of next-generation cancer therapies. By targeting key nodes such as the enzymatic activity of CD38, it is possible to dismantle the immunosuppressive architecture of the TME and unleash a potent anti-tumor immune response. The experimental protocols and visualization tools provided in this guide offer a framework for researchers to investigate these pathways and evaluate the efficacy of novel therapeutic agents aimed at reprogramming the TME.
References
An In-depth Technical Guide to the Pharmacology of 3BP-3580, a Fibroblast Activation Protein (FAP) Inhibitor
Disclaimer: This document provides a comprehensive overview of the pharmacology of Fibroblast Activation Protein (FAP) inhibitors, with a specific focus on 3BP-3580 where public information is available. It is important to note that detailed preclinical and clinical data for this compound are not extensively published. Therefore, this guide synthesizes information from the broader class of FAP inhibitors to present a scientifically grounded understanding of its likely mechanism of action and pharmacological profile.
Introduction to this compound and Fibroblast Activation Protein (FAP)
This compound is a potent inhibitor of Fibroblast Activation Protein (FAP) with a reported pIC50 of 8.6.[1] FAP, a type II transmembrane serine protease, is a compelling therapeutic target in oncology and other diseases characterized by tissue remodeling. Its expression is highly restricted in healthy adult tissues but is significantly upregulated on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. This differential expression pattern makes FAP an attractive target for selective drug delivery and therapeutic intervention.
Table 1: Key Characteristics of this compound
| Property | Value | Reference |
| Target | Fibroblast Activation Protein (FAP) | [1] |
| Potency (pIC50) | 8.6 | [1] |
| Chemical Class | Small Molecule Inhibitor | Inferred |
| Developer | 3B Pharmaceuticals | Inferred |
Mechanism of Action of FAP Inhibitors
FAP inhibitors, including presumably this compound, exert their effects by binding to the active site of the FAP enzyme, thereby blocking its proteolytic activity. FAP's enzymatic functions in the tumor microenvironment are multifaceted and contribute to cancer progression through several mechanisms:
-
Extracellular Matrix (ECM) Remodeling: FAP's collagenase and gelatinase activity degrades components of the ECM, facilitating tumor cell invasion and metastasis.
-
Growth Factor Activation: FAP can cleave and activate various signaling molecules and growth factors within the tumor microenvironment, promoting angiogenesis and tumor cell proliferation.
-
Immunosuppression: By modulating the tumor stroma, FAP contributes to an immunosuppressive microenvironment that allows tumor cells to evade immune surveillance.
By inhibiting these functions, FAP inhibitors aim to disrupt the supportive tumor stroma, thereby impeding tumor growth, invasion, and metastasis, and potentially enhancing the efficacy of other anti-cancer therapies.
Signaling Pathways Modulated by FAP Inhibition
The inhibition of FAP is hypothesized to impact several critical signaling pathways involved in cancer progression. While the precise downstream effects of this compound are not publicly detailed, the following diagram illustrates the generally understood signaling consequences of FAP inhibition in the tumor microenvironment.
Caption: Signaling pathway of FAP inhibition by this compound.
Experimental Protocols for Evaluating FAP Inhibitors
The development of FAP inhibitors like this compound involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments typically cited in the development of such compounds.
In Vitro FAP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP enzymatic activity.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add the FAP enzyme to each well.
-
Add the diluted test compound to the respective wells.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro FAP inhibition assay.
Cellular FAP Engagement Assay
Objective: To confirm that the test compound can engage and inhibit FAP in a cellular context.
Materials:
-
FAP-expressing cell line (e.g., engineered HEK293-FAP or a cancer-associated fibroblast cell line)
-
FAP-negative control cell line
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
FAP activity probe (a fluorescently labeled FAP inhibitor)
-
Flow cytometer
Procedure:
-
Culture FAP-positive and FAP-negative cells to sufficient density.
-
Harvest and resuspend the cells in assay buffer.
-
Treat the cells with varying concentrations of the test compound for a specified time.
-
Add the FAP activity probe to the cells and incubate.
-
Wash the cells to remove unbound probe.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the cell-bound probe.
-
A decrease in fluorescence in the presence of the test compound indicates target engagement.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the FAP inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FAP-expressing tumor cells (co-injected with fibroblasts if necessary to establish a stromal component)
-
Test compound (e.g., this compound) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predefined schedule and route (e.g., oral, intraperitoneal).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for FAP expression and proliferation markers).
-
Compare tumor growth rates between the treatment and control groups to assess efficacy.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table presents a representative summary of data that would be generated for a FAP inhibitor during its preclinical development, based on published data for similar compounds.
Table 2: Representative Preclinical Data for a FAP Inhibitor
| Parameter | Assay Type | Species | Result |
| IC50 | FAP Enzymatic Assay | Human | < 10 nM |
| Selectivity (vs. DPPIV) | Enzymatic Assays | Human | > 1000-fold |
| Cellular Engagement (EC50) | FAP-HEK293 Cells | Human | < 50 nM |
| Tumor Growth Inhibition | Colon Cancer Xenograft | Mouse | > 50% at 10 mg/kg |
Conclusion
This compound is a potent inhibitor of Fibroblast Activation Protein, a promising target in cancer therapy due to its selective expression in the tumor microenvironment. Based on the pharmacology of its class, this compound likely functions by disrupting the tumor stroma, thereby inhibiting tumor growth and invasion. The experimental protocols and representative data presented in this guide provide a framework for the preclinical evaluation of such an agent. Further publication of specific data for this compound will be necessary to fully elucidate its pharmacological profile and clinical potential.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-Bromopyruvate (3BP) and its Derivatives in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromopyruvate (3BP) and its clinical derivative, KAT/3BP, in preclinical mouse models of various cancers. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of these metabolic inhibitors.
Introduction
3-Bromopyruvate (3BP) is a small molecule alkylating agent that has garnered significant interest as a potent anti-cancer compound. Its primary mechanism of action involves the inhibition of key enzymes in cancer cell metabolism, most notably hexokinase II (HK2), a critical enzyme in the glycolytic pathway.[1][2] By targeting the altered metabolism of cancer cells, often characterized by the Warburg effect, 3BP and its derivatives can induce energy depletion and subsequent cell death.[1] Preclinical studies have demonstrated the anti-tumor activity of 3BP and its formulations in various cancer types, including pancreatic, lymphoma, colon, and gastric cancers.[3][4]
Mechanism of Action
3BP exerts its cytotoxic effects primarily through the inhibition of glycolysis. It enters cancer cells, often through monocarboxylate transporters (MCTs) which are frequently overexpressed in tumors, and targets cysteine residues on enzymes such as HK2. This irreversible inhibition of HK2 prevents the phosphorylation of glucose, the first committed step of glycolysis, leading to a rapid depletion of intracellular ATP. The disruption of cellular energy homeostasis triggers downstream apoptotic pathways, ultimately leading to cancer cell death.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies using 3BP and its derivatives in mouse models of cancer.
Table 1: Efficacy of 3BP in a Syngeneic Mouse Model of Pancreatic Cancer
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Reduction (%) |
| Control | - | - | 0 |
| 3-BP | 15 | - | ~75-80 |
| 3-BP | 20 | - | ~75-80 |
Table 2: Efficacy of 3BP in a Disseminated Aggressive Lymphoma Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Treatment Schedule | Outcome |
| Control | - | i.p. | Daily for 7 days (vehicle) | Progressive tumor growth |
| 3-BP | 10 | i.p. | Daily for 7 days | Significant reduction in tumor activity |
Table 3: Efficacy of KAT/3BP in a Syngeneic Lymphoma Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Outcome |
| Control | - | Oral | Progressive tumor growth |
| KAT/3BP | 10 | Oral | Reduced tumor masses; some mice tumor-free |
| KAT/3BP + Intratumoral | 10 (oral) + IT | Oral + Intratumoral | Enhanced tumor regression |
Table 4: Efficacy of 3BP in a Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Tumor Inhibition Rate (%) |
| Normal Saline | - | Intratumoral | 0 |
| 3-BP (low dose) | 1.85 | Intratumoral | Not specified, but significant |
| 3-BP (medium dose) | 2.23 | Intratumoral | Not specified, but significant |
| 3-BP (high dose) | 2.67 | Intratumoral | Similar to 5-FU |
| 5-Fluorouracil (5-FU) | 15 | Intratumoral | Significant |
Experimental Protocols
Below are detailed protocols for establishing and treating various mouse models of cancer with 3BP and its derivatives.
Protocol 1: Syngeneic Pancreatic Cancer Model
This protocol is based on studies using Panc-2 pancreatic cancer cells in C57BL/6 mice.
1. Materials:
-
Panc-2 murine pancreatic cancer cells
-
C57BL/6 female mice (6-8 weeks old)
-
3-Bromopyruvate (3-BP)
-
Sterile Phosphate Buffered Saline (PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional, for enhancing tumor take)
-
Syringes and needles (27G or similar)
-
Calipers for tumor measurement
2. Cell Culture and Preparation:
-
Culture Panc-2 cells in appropriate medium until they reach 80-90% confluency.
-
On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL. Keep on ice.
3. Tumor Implantation:
-
Anesthetize the C57BL/6 mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor mice for tumor growth. Tumors should be palpable within 7-10 days.
4. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Prepare fresh solutions of 3-BP in sterile PBS at concentrations of 10, 15, and 20 mg/kg body weight. The control group will receive vehicle (PBS).
-
Administer the treatment via intraperitoneal (i.p.) injection daily or as determined by the study design.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
5. Endpoint and Analysis:
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis such as histology (H&E staining), immunohistochemistry (e.g., for HK2, Caspase-3), or molecular analysis.
Protocol 2: Disseminated Aggressive Lymphoma Model
This protocol is based on a study using Raji human lymphoma cells in severely combined immunodeficient (SCID) mice.
1. Materials:
-
Raji human lymphoma cells (lentivirally transfected with luciferase for imaging)
-
SCID mice (6-8 weeks old)
-
3-Bromopyruvate (3-BP)
-
Sterile Phosphate Buffered Saline (PBS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bioluminescence imaging system and luciferin substrate
2. Cell Culture and Preparation:
-
Culture Raji-luc cells in appropriate medium.
-
On the day of injection, harvest cells, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL. Keep on ice.
3. Tumor Implantation:
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) into the tail vein of each SCID mouse to establish a disseminated lymphoma model.
4. Treatment Protocol:
-
Monitor tumor burden daily using bioluminescent imaging (BLI) after intraperitoneal injection of luciferin.
-
Once a measurable tumor burden is established (e.g., day 12 post-injection), randomize mice into treatment and control groups.
-
Prepare a fresh solution of 3-BP in sterile PBS at a concentration of 10 mg/kg body weight.
-
Administer 3-BP via intraperitoneal (i.p.) injection daily for 7 days. The control group receives vehicle (PBS).
-
Monitor tumor growth daily using BLI.
-
Monitor animal body weight daily to assess toxicity.
5. Endpoint and Analysis:
-
At the end of the 7-day treatment period, or if mice show signs of distress, euthanize the animals.
-
Analyze BLI data to quantify changes in tumor burden.
Protocol 3: Syngeneic Lymphoma Model with KAT/3BP
This protocol is based on studies using A20 murine lymphoma cells in BALB/c mice.
1. Materials:
-
A20 murine lymphoma cells
-
BALB/c female mice (6-8 weeks old)
-
KAT/3BP (clinical derivative of 3BP)
-
Buffer system for KAT/3BP dissolution (e.g., sodium phosphate and sodium citrate)
-
Sterile Phosphate Buffered Saline (PBS)
-
Complete cell culture medium
2. Cell Culture and Preparation:
-
Culture A20 cells in appropriate medium.
-
On the day of injection, harvest, wash, and resuspend cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.
3. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each BALB/c mouse.
4. Treatment Protocol:
-
When tumors are established, randomize mice into treatment groups.
-
Prepare KAT/3BP in the specified buffer system for oral and/or intratumoral administration. A dose of 10 mg/kg for oral administration has been reported to be effective.
-
For combined therapy, administer KAT/3BP orally and also inject a solution directly into the tumor.
-
Monitor tumor growth with calipers.
5. Endpoint and Analysis:
-
At the study endpoint, euthanize mice and excise tumors for further analysis.
-
Some studies have reported long-term monitoring for tumor-free survival.
Protocol 4: Colon Cancer Xenograft Model
This protocol is based on studies using SW480 human colon cancer cells in nude mice.
1. Materials:
-
SW480 human colon cancer cells
-
Nude mice (athymic nu/nu)
-
3-Bromopyruvate (3-BP)
-
Sterile Phosphate Buffered Saline (PBS)
-
Complete cell culture medium
2. Cell Culture and Preparation:
-
Culture SW480 cells.
-
Prepare a cell suspension in sterile PBS for injection.
3. Tumor Implantation:
-
Subcutaneously inject the SW480 cell suspension into the flank of nude mice.
4. Treatment Protocol:
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer 3-BP (specific dosing for this model was not detailed in the provided snippets but can be guided by other protocols) or vehicle control.
-
Monitor tumor growth and animal health.
5. Endpoint and Analysis:
Important Considerations
-
Toxicity: While 3BP shows selectivity for cancer cells, it is a reactive compound. It is crucial to monitor for signs of toxicity in animal models, including weight loss, lethargy, and changes in behavior.
-
Formulation: The stability and delivery of 3BP can be challenging. Formulations such as KAT/3BP or microencapsulated 3BP may offer improved stability and therapeutic windows.
-
Animal Models: The choice of mouse model (syngeneic, xenograft, or genetically engineered) is critical and will depend on the specific research question, particularly when studying immune responses.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
These application notes and protocols provide a foundation for utilizing 3BP and its derivatives in preclinical cancer research. Researchers should adapt these protocols to their specific experimental needs and consult the primary literature for further details.
References
- 1. 3-Bromopyruvate inhibits human gastric cancer tumor growth in nude mice via the inhibition of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic administration of 3-bromopyruvate in treating disseminated aggressive lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3BP-3580 in PET Imaging of FAP Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy.[2] 3BP-3580 is a potent, urea-based small molecule inhibitor of FAP. When radiolabeled with Gallium-68 (⁶⁸Ga), [⁶⁸Ga]Ga-3BP-3580 serves as a promising PET imaging agent for the non-invasive detection and characterization of FAP-expressing tumors. These application notes provide detailed protocols for the use of this compound in preclinical and clinical research settings.
Mechanism of Action
Cancer-associated fibroblasts play a crucial role in tumor progression, invasion, and metastasis through various signaling pathways.[3][4] FAP expression on CAFs contributes to this process. The radiolabeled FAP inhibitor, [⁶⁸Ga]Ga-3BP-3580, binds with high affinity to FAP on the surface of CAFs within the tumor stroma. The positron-emitting ⁶⁸Ga allows for the visualization and quantification of FAP expression using PET imaging, providing a surrogate marker for the presence of CAFs and the associated tumor microenvironment.
Quantitative Data Summary
The following tables summarize key quantitative data for urea-based FAP inhibitors, including this compound and its close analogs.
Table 1: In Vitro Binding Affinity of FAP Inhibitors
| Compound | Target | Assay Type | IC₅₀ / pIC₅₀ / Kᵢ | Cell Line / Enzyme | Reference |
| This compound | FAP | Not Specified | pIC₅₀: 8.6 | Not Specified | |
| FAPI-46 | FAP | Competitor Binding | IC₅₀: 1.3 nM | FAP-expressing cells | |
| FAPI-46 | FAP | Protease Activity | IC₅₀: 1.2 nM | Human FAP | |
| FAP-2286 | FAP | Competitor Binding | IC₅₀: 2.7 nM | FAP-expressing cells | |
| FAP-2286 | FAP | Protease Activity | IC₅₀: 3.2 nM | Human FAP | |
| Ga-AV02070 | FAP | Enzymatic Assay | IC₅₀: 17.1 ± 4.60 nM | Not Specified | |
| Ga-AV02053 | FAP | Enzymatic Assay | IC₅₀: 187 ± 52.0 nM | Not Specified |
Table 2: Radiosynthesis and Quality Control of ⁶⁸Ga-labeled FAP Inhibitors
| Compound | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) | Molar Activity (MBq/nmol) | Synthesis Time (min) | Reference |
| [⁶⁸Ga]Ga-3BP-3940 | 93.1 ± 5.7% (decay corrected) | 97.7 ± 0.9% | 9 - 29 | Not Specified | |
| [⁶⁸Ga]Ga-3BP-3940 | 74.4% ± 3.3% | >99% | Not Specified | 22.3 ± 0.6 | |
| [⁶⁸Ga]Ga-FAP-2286 | 75.62 ± 11.76% | >95.95% | Not Specified | Not Specified |
Table 3: Preclinical Biodistribution of ⁶⁸Ga-labeled FAP Inhibitors in Mice (%ID/g)
| Organ/Tissue | [⁶⁸Ga]Ga-AV02070 (1h p.i.) | [⁶⁸Ga]Ga-AV02053 (1h p.i.) | [⁶⁸Ga]Ga-FAPI-04 (1h p.i.) | Reference |
| Blood | 0.36 ± 0.05 | 0.22 ± 0.04 | 1.07 ± 0.08 | |
| Heart | 0.17 ± 0.05 | 0.11 ± 0.02 | 0.44 ± 0.05 | |
| Lungs | 0.20 ± 0.02 | 0.16 ± 0.01 | 0.37 ± 0.07 | |
| Liver | 0.43 ± 0.08 | 0.35 ± 0.05 | 0.72 ± 0.09 | |
| Spleen | 0.23 ± 0.03 | 0.16 ± 0.01 | 0.35 ± 0.03 | |
| Kidneys | 2.50 ± 0.42 | 1.94 ± 0.26 | 3.29 ± 0.48 | |
| Muscle | 0.19 ± 0.10 | 0.12 ± 0.05 | 0.67 ± 0.05 | |
| Bone | 0.23 ± 0.06 | 0.14 ± 0.02 | 3.36 ± 1.09 | |
| Tumor | 7.93 ± 1.88 | 5.60 ± 1.12 | 12.5 ± 2.00 |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [⁶⁸Ga]Ga-3BP-3580
This protocol is adapted from the automated synthesis of [⁶⁸Ga]Ga-3BP-3940 on a GAIA synthesis module and can be modified for other automated systems.
Materials:
-
This compound precursor
-
Pharmaceutical grade ⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
0.1 M Sodium Acetate buffer
-
L-methionine (as a radiostabilizer)
-
Ethanol (60% and absolute)
-
0.9% Saline
-
C18 solid-phase extraction (SPE) cartridge
-
Sterile filters (0.22 µm)
-
Automated synthesis module (e.g., GAIA, Trasis)
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Precursor Preparation: Dissolve 30-50 µg of the this compound precursor in 0.1 M sodium acetate buffer.
-
Radiolabeling Reaction: Combine the ⁶⁸GaCl₃ eluate with the precursor solution in the reaction vessel of the automated synthesizer. The final pH should be between 3.5 and 4.0.
-
Heating: Heat the reaction mixture at 95-98°C for 8-15 minutes.
-
Purification: After cooling, pass the reaction mixture through a C18 SPE cartridge to trap the [⁶⁸Ga]Ga-3BP-3580.
-
Elution and Formulation: Elute the product from the C18 cartridge with a small volume of 60% ethanol, followed by 0.9% saline containing L-methionine. This ensures the final ethanol concentration is below 10%.
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Protocol 2: Quality Control of [⁶⁸Ga]Ga-3BP-3580
Materials:
-
Radio-HPLC system with a C18 column and a radioactivity detector
-
Radio-TLC system
-
Mobile phases for HPLC and TLC
-
pH indicator strips
Procedure:
-
Visual Inspection: The final product should be a clear, colorless solution, free of visible particles.
-
pH Measurement: The pH of the final solution should be between 4.5 and 7.5.
-
Radiochemical Purity (RCP) by Radio-HPLC:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). A typical gradient is from 5% to 40% B over 7 minutes.
-
Flow Rate: 0.6 mL/min
-
Detection: UV (220 nm) and radioactivity detector.
-
Acceptance Criterion: RCP ≥ 95%.
-
-
Radiochemical Purity by Radio-TLC:
-
Stationary Phase: iTLC-SG strips
-
Mobile Phase 1: 0.1 M citrate buffer (pH 4). [⁶⁸Ga]Ga-3BP-3580 remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).
-
Mobile Phase 2: 1 M ammonium acetate in 1:1 water/methanol. Colloidal ⁶⁸Ga remains at the origin (Rf = 0), while [⁶⁸Ga]Ga-3BP-3580 moves with the solvent front (Rf = 1).
-
Acceptance Criterion: RCP ≥ 95%.
-
-
Radionuclidic Purity: Determined by gamma-ray spectrometry to identify ⁶⁸Ga (511 keV peak) and measure the half-life.
-
Germanium-68 Breakthrough: Measured using a dose calibrator with appropriate shielding to ensure it is below the pharmacopeial limit (e.g., <0.001%).
-
Sterility and Endotoxin Testing: Performed according to standard pharmacopeial methods.
Protocol 3: In Vitro Competitive Binding Assay
This protocol describes a general method to determine the binding affinity (IC₅₀) of this compound.
Materials:
-
FAP-expressing cells (e.g., HT1080-FAP, U-87 MG) or recombinant human FAP enzyme.
-
Radiolabeled FAP ligand with known affinity (e.g., a tritiated or iodinated FAP inhibitor).
-
Unlabeled this compound.
-
Binding buffer (e.g., Tris-HCl buffer with BSA).
-
Cell harvesting equipment (for cell-based assays).
-
Scintillation counter or gamma counter.
Procedure:
-
Cell/Enzyme Preparation: Prepare FAP-expressing cells or a solution of recombinant FAP enzyme at a predetermined concentration.
-
Competition Reaction: In a series of tubes, add a constant concentration of the radiolabeled FAP ligand and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Cell-based assay: Rapidly wash the cells with ice-cold buffer to remove unbound radioligand, then lyse the cells.
-
Enzyme-based assay: Use a separation method like size-exclusion chromatography or filter binding to separate the enzyme-ligand complex from the free radioligand.
-
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 4: Preclinical PET Imaging in a Mouse Model
This protocol outlines a typical procedure for PET imaging of FAP expression in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HT1080-FAP or U-87 MG xenografts).
-
[⁶⁸Ga]Ga-3BP-3580.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane.
-
Tracer Administration: Intravenously inject approximately 5-7 MBq of [⁶⁸Ga]Ga-3BP-3580 into the tail vein.
-
Uptake Period: Allow the tracer to distribute for 30-60 minutes.
-
PET/CT Imaging:
-
Position the mouse in the PET/CT scanner.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 10-15 minutes. Dynamic scanning can also be performed immediately after injection to assess pharmacokinetics.
-
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Draw regions of interest (ROIs) over the tumor and other organs on the fused PET/CT images to calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).
Protocol 5: Clinical PET/CT Imaging
This protocol is based on the SNMMI/EANM practice guidelines for FAP PET imaging.
Patient Preparation:
-
No specific patient preparation, such as fasting, is generally required.
Radiopharmaceutical Administration:
-
Dosage: Administer 150-250 MBq (approximately 2-4 MBq/kg) of [⁶⁸Ga]Ga-3BP-3580 as an intravenous bolus.
-
Flushing: Flush the injection line with saline to ensure the full dose is administered.
Image Acquisition:
-
Uptake Time: The optimal uptake time is between 30 and 60 minutes post-injection.
-
Patient Positioning: The patient should be positioned supine on the scanner bed.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can be performed if clinically indicated.
-
PET Scan: A whole-body PET scan is typically acquired from the vertex of the skull to the mid-thigh. The acquisition time per bed position is usually 2-3 minutes.
Image Interpretation:
-
[⁶⁸Ga]Ga-3BP-3580 uptake should be interpreted in the context of the patient's clinical history and other imaging findings. Increased uptake in tumors is expected, with low background activity in most normal organs except for the kidneys and bladder due to renal excretion.
Disclaimer
This compound is an investigational agent. These protocols are intended for research purposes only and should be adapted and validated by the end-user. All procedures should be performed in compliance with local regulations and institutional guidelines for handling radioactive materials and conducting animal and human research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3BP-3580 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyruvate (3BP), and its clinical derivative 3BP-3580 (also referred to as KAT/3BP), are promising anti-cancer agents that target the altered energy metabolism of tumor cells. This document provides detailed application notes and protocols for the administration of this compound in various preclinical models, based on currently available scientific literature. The information herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicology of this compound.
Mechanism of Action
This compound is a small molecule alkylating agent that acts as an anti-metabolite. Its primary mechanism of action involves the inhibition of key enzymes in major energy-producing pathways of cancer cells, leading to a rapid depletion of ATP and subsequent cell death.
A key feature of many cancer cells is the "Warburg effect," a metabolic shift towards aerobic glycolysis. This compound exploits this by entering cancer cells through monocarboxylate transporters (MCTs), particularly MCT1, which are often overexpressed in tumors to export lactic acid. Once inside the cell, this compound targets several critical enzymes, most notably Hexokinase II (HK2), a key glycolytic enzyme that is often bound to the outer mitochondrial membrane in cancer cells. By inhibiting HK2, this compound disrupts glycolysis, a primary source of ATP for cancer cells. This inhibition also leads to the dissociation of HK2 from the mitochondria, which can trigger apoptosis.[1][2][3]
Beyond glycolysis, this compound has been shown to affect mitochondrial oxidative phosphorylation, further crippling the cancer cell's energy production capabilities.[4] This dual action on both major energy pathways contributes to its potent and selective anti-cancer activity.
Data Presentation
In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Animal Strain | Cell Line | Administration Route | Dosage Regimen | Key Findings | Reference |
| Aggressive Lymphoma | BALB/c Mice | A20 (murine lymphoma) | Oral (PO) + Intratumoral (IT) | PO: 2.5 mg/kg or 10 mg/kg; IT: 0.5 mM or 2 mM. Combination of high dose PO and IT showed greatest efficacy. | Reduced tumor size. Combination of oral and intratumoral administration was most effective. | [5] |
| Disseminated Aggressive Lymphoma | SCID Mice | Raji (human lymphoma) | Intraperitoneal (i.p.) | 10 mg/kg daily for 7 days | Significant reduction in tumor activity. | |
| Colon Cancer | Nude Mice | SW480 (human colon adenocarcinoma) | Intraperitoneal (i.p.) | Not specified in snippets | Inhibited tumor growth. | |
| Lung Tumorigenesis | A/J Mice | N/A (B(a)P-induced) | Oral gavage or Aerosol | Gavage: 10 mg/kg or 20 mg/kg; Aerosol: 10 mg/mL. | Significantly decreased tumor multiplicity and load. Aerosol administration avoided liver toxicity seen with gavage. | |
| Pancreatic Cancer | Athymic Nude Mice | lucMiaPaCa-2 (human pancreatic) | Systemic (microencapsulated) | 5 mg/kg daily for 7 days (safe dose) | Minimal or no tumor progression. |
Preclinical Pharmacokinetics of 3-Bromopyruvate
| Parameter | Value | Conditions | Reference |
| Half-life (t1/2) | ~77 minutes | In vitro, physiological temperature and pH (7.4) | |
| Half-life (t1/2) | ~160 minutes | In vitro, pH 7.0 | |
| Half-life (t1/2) | ~430 minutes | In vitro, pH 6.5 | |
| Blood-Brain Barrier | Does not cross | In vivo, Sprague-Dawley rats, systemic administration |
Preclinical Toxicology of 3-Bromopyruvate
| Animal Model | Administration Route | Dosage | Observed Toxicities | Reference |
| Nude Mice | Not specified | 8 mg/kg | No hepatotoxicity or nephrotoxicity observed. | |
| Kunming Mice | Not specified | 16 mg/kg | Liver damage observed. | |
| A/J Mice | Oral gavage | 20 mg/kg | Mild liver toxicity (increased ALT and AST). | |
| A/J Mice | Oral gavage | 80 mg/kg | Body weight loss (>20%) within 2 weeks. | |
| Athymic Nude Mice | Systemic (free 3-BrPA) | 10 mg/kg (single injection) | Median lethal dose (LD50). | |
| SCID Mice | Intraperitoneal (i.p.) | 10 mg/kg daily for 7 days | Reduction in body weight. | |
| Sprague-Dawley Rats | Systemic | 1.75 mM | No apparent organ toxicity; does not cross the blood-brain barrier. |
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Syngeneic Lymphoma Mouse Model
This protocol is based on studies of KAT/3BP in a BALB/c mouse model.
1. Animal Model and Tumor Induction:
-
Animal Strain: Female BALB/c mice, 6-8 weeks of age, weighing approximately 20 grams.
-
Cell Line: A20 murine lymphoma cells.
-
Tumor Induction: Subcutaneously inject 5 x 106 A20 cells in 100 µL of PBS into the left flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
2. This compound (KAT/3BP) Preparation and Administration:
-
Formulation: Dissolve 3BP in a buffer system based on sodium phosphate and sodium citrate for oral and intratumoral delivery.
-
Administration Groups:
-
Vehicle control (buffer only), administered orally and intratumorally.
-
Low-dose oral: 2.5 mg/kg.
-
High-dose oral: 10 mg/kg.
-
Low-dose intratumoral: 0.5 mM.
-
High-dose intratumoral: 2 mM.
-
Combination therapy groups (e.g., high-dose oral + high-dose intratumoral).
-
-
Treatment Schedule: Administer treatment for 28 days.
3. Efficacy Evaluation:
-
Tumor Volume: Measure tumor volume twice weekly using calipers (Volume = length x width² x 0.5).
-
Survival: Monitor and record animal survival.
-
Body Weight: Monitor body weight as an indicator of toxicity.
Protocol 2: In Vivo Efficacy in a Human Colon Cancer Xenograft Model
This protocol is based on general procedures for establishing SW480 xenografts.
1. Animal Model and Tumor Induction:
-
Animal Strain: Female athymic nude mice (e.g., NU/NU), specific-pathogen-free.
-
Cell Line: SW480 human colorectal adenocarcinoma cells.
-
Tumor Induction: Subcutaneously inject 5 x 106 viable SW480 cells mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Initiate treatment when the mean tumor volume reaches 100-150 mm³.
2. This compound Administration:
-
Formulation: Prepare this compound in a suitable vehicle for intraperitoneal injection.
-
Administration: Administer the selected dose of this compound via intraperitoneal injection according to the planned schedule (e.g., daily, every other day).
3. Efficacy Evaluation:
-
Tumor Volume: Measure tumor volume and body weights twice weekly.
-
Endpoint: The study can be concluded after a fixed period (e.g., 4 weeks) or when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³).
-
Antitumor Effect Calculation: Express the antitumor effect as %T/C (mean tumor volume of treated group / mean tumor volume of control group x 100).
Concluding Remarks
The administration of this compound in preclinical models has demonstrated significant anti-tumor efficacy across a range of cancer types. However, researchers should be mindful of the potential for toxicity, particularly with unformulated 3-bromopyruvate and at higher doses. The development of novel formulations, such as KAT/3BP and microencapsulated 3BP, appears to improve the therapeutic window. The provided protocols and data summaries serve as a foundation for designing further preclinical investigations into this promising metabolic inhibitor. Careful consideration of the animal model, administration route, and dosage regimen is crucial for obtaining reliable and reproducible results.
References
- 1. KAT/3BP: A Metabolism-Targeting Agent with Single and Combination Activity in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Immunohistochemical Staining of Fibroblast Activation Protein (FAP)
For Researchers, Scientists, and Drug Development Professionals
Important Clarification: 3BP-3580 is a FAP Inhibitor, Not an Antibody for Immunohistochemistry
It is critical to note that This compound is a potent inhibitor of Fibroblast Activation Protein (FAP) and is not an antibody . Therefore, it cannot be used for immunohistochemistry (IHC), a technique that relies on the specific binding of antibodies to target antigens in tissue sections for visualization. The following application notes and protocols are provided for the immunohistochemical detection of FAP using a validated anti-FAP antibody.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the stroma of a majority of epithelial cancers, including breast, colorectal, and pancreatic cancer. Its expression in healthy adult tissues is rare. FAP is implicated in various aspects of tumor progression, including extracellular matrix remodeling, angiogenesis, and immunosuppression, making it a significant target for cancer diagnosis and therapy.
Principle of Immunohistochemistry (IHC) for FAP Detection
Immunohistochemistry allows for the visualization of FAP protein expression and localization within the tumor microenvironment. This technique involves the use of a primary antibody that specifically binds to FAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections. A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), then binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for microscopic visualization.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for an IHC protocol for FAP detection. Note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.
| Parameter | Recommended Range/Value | Notes |
| Primary Antibody Dilution | 1:100 - 1:500 | This is a general starting range. Titration is necessary for optimal signal-to-noise ratio. |
| Incubation Time (Primary) | 1 hour at Room Temperature or Overnight at 4°C | Overnight incubation at 4°C is often recommended to enhance specificity and reduce background. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) are commonly used. The choice of buffer can depend on the specific antibody. |
| Blocking Solution | 1-5% Normal Serum (from the same species as the secondary antibody) | This step is crucial to prevent non-specific binding of the secondary antibody. |
| Secondary Antibody | HRP-conjugated anti-species IgG | The choice of secondary antibody depends on the host species of the primary antibody (e.g., anti-rabbit for a rabbit primary). |
| Substrate | Diaminobenzidine (DAB) | Produces a brown precipitate. Other chromogens can be used for different colored readouts. |
| Counterstain | Hematoxylin | Stains cell nuclei blue, providing histological context. |
Detailed Experimental Protocol for FAP IHC in FFPE Tissues
This protocol is a general guideline. Please refer to the datasheet of the specific anti-FAP antibody for any specific recommendations.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
2. Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 10-20 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in distilled water and then in a wash buffer (e.g., PBS with 0.05% Tween-20).
3. Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with wash buffer.
4. Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody to its optimal concentration in antibody diluent.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Incubate slides with a ready-to-use HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
7. Detection:
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes), monitoring under a microscope.
-
Stop the reaction by rinsing with distilled water.
8. Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse gently with running tap water.
-
"Blue" the sections in a suitable reagent or tap water.
9. Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols (e.g., 95% and 100% ethanol).
-
Clear in two changes of xylene.
-
Mount with a permanent mounting medium and coverslip.
Visualizations
Caption: General workflow for immunohistochemical staining of FAP.
Caption: Simplified FAP signaling pathways in cancer.
Troubleshooting & Optimization
Navigating In Vivo Studies with 3BP-3580: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To facilitate advancements in preclinical cancer research, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo application of 3BP-3580, a clinical derivative of the potent glycolysis inhibitor 3-bromopyruvate (3BP). This resource offers detailed troubleshooting, frequently asked questions, and standardized experimental protocols to enhance the efficacy and reproducibility of studies utilizing this promising anti-cancer agent.
Introduction to this compound
This compound, also known as KAT/3BP, is a small molecule alkylating agent designed to exploit the metabolic vulnerability of cancer cells, a phenomenon often referred to as the Warburg effect.[1] By targeting key enzymes in the glycolytic pathway, this compound disrupts the primary energy production machinery of tumors, leading to cell death.[2][3] Its predecessor, 3-bromopyruvate (3BP), has demonstrated significant anti-tumor activity across a range of preclinical models, and this compound represents a refined iteration for clinical investigation.[4][5]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of glycolysis. It enters cancer cells, often through monocarboxylate transporters (MCTs) which are frequently overexpressed in tumors, and targets hexokinase II (HK2), a critical enzyme in the initial stage of glucose metabolism. By alkylating HK2, this compound not only halts glycolysis but also induces mitochondrial-mediated apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over unformulated 3-bromopyruvate?
A1: Unformulated 3-bromopyruvate can be associated with significant toxicities. This compound is a clinical derivative, often formulated to improve its safety profile and tumor-targeting capabilities, potentially through methods like microencapsulation or liposomal delivery. These formulations can reduce off-target effects and enhance the therapeutic window.
Q2: What are the common routes of administration for this compound in in vivo experiments?
A2: In preclinical studies, 3BP and its derivatives have been administered via several routes, including intraperitoneal (i.p.), oral (p.o.), and intratumoral (i.t.) injections. The choice of administration route often depends on the tumor model and the specific formulation of the compound. For localized tumors, intratumoral injection can maximize local drug concentration, while systemic administration like oral or intraperitoneal routes are used for disseminated cancer models.
Q3: What level of anti-tumor efficacy can be expected with this compound?
A3: The anti-tumor efficacy of 3BP and its derivatives can be significant. Studies have shown substantial tumor growth inhibition, and in some cases, complete tumor regression in various cancer models including pancreatic, lymphoma, and breast cancers. Efficacy is dose-dependent and can be enhanced when combined with other therapies.
Q4: Can this compound be combined with other anti-cancer agents?
A4: Yes, studies have shown that 3BP and its derivatives can act synergistically with other chemotherapeutic agents. For instance, it has been shown to enhance the efficacy of standard lymphoma therapies like bendamustine and R-CHOP. Combining this compound with other agents can be a strategy to overcome drug resistance and enhance therapeutic outcomes.
Troubleshooting Guide for In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Significant body weight loss in treated animals. | High dosage leading to systemic toxicity. | - Reduce the dosage of this compound. - Consider a different administration route that might have less systemic exposure (e.g., intratumoral vs. intraperitoneal). - Evaluate the use of a formulated version of this compound (e.g., liposomal) to reduce off-target toxicity. |
| No observable anti-tumor effect. | - Insufficient dosage. - Inappropriate route of administration for the tumor model. - Drug instability or improper formulation. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose. - For solid tumors, consider intratumoral or targeted delivery to increase local concentration. - Ensure the formulation is prepared correctly as per the manufacturer's instructions. For example, 3BP can be dissolved in a buffer system of sodium phosphate and sodium citrate for in vivo use. |
| High variability in tumor response within the same treatment group. | - Inconsistent drug administration. - Heterogeneity of the tumor model. | - Ensure precise and consistent administration techniques, especially for intratumoral injections. - Increase the number of animals per group to improve statistical power. |
| Adverse local reaction at the injection site (for i.p. or i.t. administration). | - High local concentration of the drug causing irritation. - pH of the drug solution. | - Dilute the drug in a larger volume of a suitable vehicle. - Ensure the pH of the drug solution is buffered to a physiological range. |
| Difficulty in dissolving this compound for administration. | Improper solvent or buffer system. | 3BP has been successfully dissolved in a buffer system of sodium phosphate and sodium citrate for in vivo delivery. Always refer to the specific formulation's instructions for the appropriate vehicle. |
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies using 3-bromopyruvate and its derivatives.
Table 1: In Vivo Efficacy of 3-Bromopyruvate and its Derivatives in Different Cancer Models
| Cancer Model | Animal Model | Compound | Dosage and Administration Route | Outcome | Reference |
| Pancreatic Cancer | Syngeneic Mouse Model | 3-BP | 20 mg/kg, i.p., twice a week | 75-80% tumor reduction | |
| Colon Cancer | Xenograft Mouse Model | 3BP | 8 mg/kg, i.p., every 4 days | Significant tumor growth inhibition | |
| Breast Cancer | Xenograft Mouse Model | 3-BP | Not specified | Reduced tumor volume and weight | |
| Gastric Cancer | Nude Mice | 3-BrPA | Not specified | Strong inhibitory effects on xenograft tumor growth | |
| Lymphoma | Syngeneic Mouse Model | KAT/3BP | 10 mg/kg, oral | Reduced tumor size | |
| Mesothelioma | Nude Mice | 3-BrPA | 50 mg/kg, i.p., daily for 6 days/week for 3 weeks | Significantly prolonged survival |
Table 2: In Vivo Toxicity Profile of 3-Bromopyruvate
| Animal Model | Compound | Dosage and Administration Route | Observed Toxicity | Reference |
| Nude Mice | 3BP | 8 mg/kg, i.p. | No significant hepatotoxicity or nephrotoxicity | |
| Kunming Mice | 3BP | 16 mg/kg, i.p. | Liver damage | |
| Nude Mice | 3-BrPA | Not specified | Low toxicity in blood, liver, and kidneys | |
| Mice | Free 3-BrPA | Not specified | Lethal toxicity | |
| Mice | β-CD-3-BrPA | Not specified | No lethal toxicity observed |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized guideline and should be adapted based on the specific tumor model and experimental goals.
1. Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., SW480 colon cancer cells) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., approximately 100 mm³), randomize the animals into treatment and control groups.
3. Drug Preparation and Administration:
-
Prepare this compound in a sterile, buffered solution (e.g., sodium phosphate and sodium citrate buffer) at the desired concentration.
-
Administer the drug according to the planned schedule and route (e.g., intraperitoneally every 4 days).
-
The control group should receive the vehicle solution.
4. Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 28 days), euthanize the animals and excise the tumors for further analysis (e.g., weighing, histological examination).
Protocol for Assessing In Vivo Toxicity
1. Animal Model and Dosing:
-
Use healthy animals (e.g., Kunming mice) for acute toxicity studies.
-
Administer escalating doses of this compound to different groups of animals.
2. Clinical Observations:
-
Monitor the animals for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
3. Blood and Tissue Collection:
-
At a specified time point (e.g., 24 hours post-administration), collect blood samples for biochemical analysis of liver and kidney function markers (e.g., ALT, AST, BUN, creatinine).
-
Euthanize the animals and collect major organs (liver, kidneys, etc.) for histological examination.
4. Histopathological Analysis:
-
Fix the collected organs in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess for any pathological changes.
This technical support center aims to provide a foundational resource for researchers working with this compound. For further details and specific applications, consulting the primary literature is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 3BP-3580 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3BP-3580. The content is designed to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a small molecule kinase inhibitor designed to target Tyrosine Kinase A (TK-A), a key component in a signaling pathway implicated in the proliferation of certain cancer cells. The intended therapeutic effect is the inhibition of tumor growth through the specific inhibition of TK-A.
Q2: We are observing unexpected cytotoxicity in non-cancerous cell lines. Is this a known issue?
Unforeseen cytotoxicity in cell lines that do not rely on the TK-A pathway for proliferation can be an indication of off-target effects.[1] While this compound is designed for selectivity, interaction with other kinases or cellular proteins is possible and can lead to unintended biological consequences.[2][3]
Q3: Our experimental results are inconsistent with known outcomes of TK-A inhibition. What could be the cause?
Discrepancies between your observed cellular phenotype and the established consequences of TK-A inhibition strongly suggest the involvement of off-target effects.[2] this compound may be interacting with other signaling pathways, leading to a complex cellular response that is not solely attributable to the inhibition of TK-A.
Q4: How can we determine if the observed effects of this compound are due to on-target or off-target activity?
A definitive method to distinguish between on-target and off-target effects is to use a cell line where the intended target, TK-A, has been genetically knocked out (e.g., using CRISPR-Cas9).[1] If this compound still produces a biological effect in these knockout cells, it is highly likely that the effect is mediated by one or more off-targets.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes
You are observing a decrease in cell viability in cell lines where TK-A is not expected to be a critical survival kinase, or you are seeing a U-shaped dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify other kinases that this compound may be inhibiting. 2. Test inhibitors with a different chemical scaffold but the same intended target (TK-A). | 1. Identification of unintended kinase targets. 2. Determine if the phenotype is specific to the this compound chemical structure. |
| Compound Precipitation | 1. Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. 2. Determine the solubility of this compound in your specific culture medium. | 1. Prevention of non-specific effects caused by compound precipitation. |
| Solvent Toxicity | 1. Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for each dose of this compound. | 1. Rule out the possibility that the observed effects are due to the solvent rather than the compound. |
| Assay Interference | 1. Test this compound in a cell-free version of your viability assay to see if it directly interacts with the assay reagents (e.g., MTT, resazurin). 2. Use an alternative viability assay that relies on a different detection method (e.g., ATP-based assay vs. metabolic assay). | 1. Identify and correct for false positives or negatives caused by assay interference. |
Issue 2: Efficacy of this compound is Maintained in TK-A Knockout Cells
Your experiments show that this compound is still effective at reducing cell viability even in cells lacking the intended TK-A target.
Logical Troubleshooting Workflow
This workflow will help you systematically identify the off-target responsible for the observed effects.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its intended target, TK-A, and two potential off-target kinases, TK-B and TK-C, which were identified in a kinome-wide screen. Lower IC50 values indicate higher potency.
| Target | IC50 (nM) | Description |
| TK-A (On-Target) | 15 | Intended target; involved in cancer cell proliferation. |
| TK-B (Off-Target) | 50 | Structurally similar kinase; involved in cardiac function. |
| TK-C (Off-Target) | 120 | Kinase involved in neuronal cell signaling. |
Data is for illustrative purposes.
Signaling Pathway Diagrams
The diagrams below illustrate the intended on-target pathway of this compound and the potential off-target pathways that may be affected.
References
improving 3BP-3580 efficacy in cell culture
Welcome to the technical support center for 3BP-3580, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. It belongs to the (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine class of inhibitors. The mechanism of action involves the specific, high-affinity binding to the active site of FAP, thereby blocking its enzymatic activity. FAP is primarily expressed on cancer-associated fibroblasts (CAFs) and is involved in remodeling the extracellular matrix, which supports tumor growth and invasion. By inhibiting FAP, this compound can modulate the tumor microenvironment.
Q2: What are the recommended cell lines for studying the effects of this compound?
A2: The choice of cell line is critical for observing the effects of a FAP inhibitor. It is essential to use cell lines that express FAP. Cancer-associated fibroblasts (CAFs) are the primary cell type expressing FAP. Some cancer cell lines, such as the human glioblastoma cell line U87MG, are also known to express FAP and are commonly used in FAP inhibitor studies. It is crucial to verify FAP expression in your chosen cell line by techniques such as Western blot, flow cytometry, or immunofluorescence before initiating experiments.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q4: What is the expected solubility and stability of this compound in cell culture media?
A4: Compounds with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold generally exhibit good aqueous solubility and stability. For a similar class of compounds, kinetic solubility has been reported to be greater than 200 μM. These compounds have also been shown to be stable in phosphate-buffered saline (PBS) and plasma for over 24 hours. When diluting the DMSO stock solution into your cell culture medium, ensure that the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. If you observe precipitation upon dilution, you may need to adjust the final concentration of this compound or the DMSO concentration.
Troubleshooting Guides
Here are some common issues that researchers may encounter when working with this compound, along with potential causes and solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low inhibitory effect observed | 1. Low or no FAP expression in the cell line. 2. Inactive compound due to improper storage or handling. 3. Suboptimal concentration of this compound. 4. Incorrect assay conditions. | 1. Confirm FAP expression in your cell line using Western Blot or flow cytometry. Consider using a positive control cell line known to express FAP (e.g., U87MG). 2. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. 3. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. 4. Review and optimize your assay protocol, including incubation times and substrate concentrations. |
| High background signal in FAP activity assay | 1. Non-specific substrate cleavage by other proteases. 2. Autofluorescence of the compound or cell culture components. | 1. Ensure the use of a FAP-specific substrate. Include appropriate controls, such as a known selective FAP inhibitor, to confirm the specificity of the signal. 2. Run a control with the compound in the absence of cells or substrate to measure any intrinsic fluorescence. |
| Inconsistent results between experiments | 1. Variability in cell passage number and confluency. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment. 2. Ensure precise and consistent incubation times for all treatment and control groups. 3. Use calibrated pipettes and careful technique to ensure accurate and consistent dosing. |
| Observed cytotoxicity at high concentrations | 1. Off-target effects of the compound. 2. High concentration of the solvent (DMSO). | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your cell line. Lower the concentration to a non-toxic range for your experiments. 2. Ensure the final DMSO concentration in the cell culture medium is below cytotoxic levels (typically ≤ 0.1%). |
Quantitative Data Summary
The following table summarizes key quantitative data for FAP inhibitors with a similar (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold to this compound. This data can be used as a reference for designing your experiments.
| Parameter | Value | Notes |
| pIC50 for FAP | 8.6 | Indicates high potency. |
| Kinetic Solubility | >200 μM | In aqueous solutions. |
| Stability in PBS (pH 7.4) | Stable for >24 hours | Demonstrates good stability in physiological buffer. |
| Stability in Plasma | Stable for >24 hours | Indicates good stability in a biological matrix. |
| Selectivity | High selectivity over Dipeptidyl Peptidases (DPPs) and Prolyl Oligopeptidase (PREP) | Important for minimizing off-target effects. |
Experimental Protocols
Protocol: In Vitro FAP Activity Assay using a Fluorogenic Substrate
This protocol describes a cell-based assay to measure the enzymatic activity of FAP in the presence of an inhibitor like this compound.
Materials:
-
FAP-expressing cells (e.g., U87MG)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
FAP fluorogenic substrate (e.g., Suc-Gly-Pro-AMC)
-
Assay buffer (e.g., PBS or Tris-based buffer)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed FAP-expressing cells into a 96-well black, clear-bottom microplate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO₂ incubator until the cells reach the desired confluency (typically 80-90%).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (containing the same final concentration of DMSO as the highest concentration of this compound).
-
Remove the culture medium from the wells and wash the cells once with assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined incubation time (e.g., 30-60 minutes).
-
-
FAP Activity Measurement:
-
Prepare the FAP fluorogenic substrate solution in the assay buffer at the recommended concentration.
-
Add the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., for AMC: Ex/Em = 360/460 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a specific duration (e.g., 60 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Normalize the reaction rates of the this compound-treated wells to the vehicle control.
-
Plot the percentage of FAP inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of FAP in the Tumor Microenvironment
Caption: FAP signaling pathway in the tumor microenvironment.
Experimental Workflow for FAP Inhibition Assay
Caption: Experimental workflow for FAP inhibition assay.
Troubleshooting Decision Tree for Low this compound Efficacy
Caption: Troubleshooting decision tree for low this compound efficacy.
Technical Support Center: Investigating 3BP-3580 in Preclinical Research
Disclaimer: Information regarding the in vivo toxicity and specific experimental protocols for minimizing adverse effects of 3BP-3580 is not currently available in the public domain. This guide provides general information based on its mechanism of action as a Fibroblast Activation Protein (FAP) inhibitor and established principles of preclinical toxicology assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is identified as a potent inhibitor of Fibroblast Activation Protein (FAP), with a pIC50 of 8.6.[1][2][3] It is intended for cancer research.[1][2]
Q2: What is the proposed mechanism of action for this compound?
A2: As a FAP inhibitor, this compound is designed to target FAP, a type II transmembrane serine protease predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. By inhibiting FAP, it is hypothesized to counteract the pro-tumoral effects of FAP-positive CAFs, which include remodeling of the extracellular matrix, promotion of tumor growth and invasion, and suppression of the anti-tumor immune response.
Q3: Is there any available data on the toxicity of this compound in animal studies?
A3: Currently, there are no publicly available preclinical or clinical studies detailing the toxicity profile, side effects, or tolerability of this compound in animal models. Therefore, specific guidance on minimizing its toxicity cannot be provided at this time.
Q4: What are the general toxicity concerns for FAP inhibitors as a class?
A4: While specific data for this compound is unavailable, early clinical studies with other FAP inhibitors, particularly those used in radiopharmaceutical applications, have suggested that they are generally well-tolerated with a reasonable toxicity profile. However, potential on-target, off-tumor toxicity is a consideration. For example, FAP is also expressed on multipotent bone marrow stromal cells, and targeting these cells could lead to bone toxicity and cachexia, as observed in a mouse study with FAP-reactive T-cells.
Troubleshooting and Experimental Guidance
Issue: How to approach the preclinical toxicity assessment of this compound?
Guidance: In the absence of specific data for this compound, a standard preclinical toxicity assessment workflow for a novel small molecule inhibitor should be implemented. This involves a tiered approach to evaluate the safety and tolerability of the compound.
Experimental Protocols: General Framework for Preclinical Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity of a novel FAP inhibitor like this compound in a relevant animal model.
Methodology:
-
Acute Toxicity Study:
-
Animal Model: Select two rodent species (e.g., mice and rats).
-
Groups: Administer a single dose of this compound via the intended clinical route at escalating dose levels to different groups of animals. Include a vehicle control group.
-
Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.
-
Endpoints: Determine the LD50 (lethal dose for 50% of animals) and identify the dose range for sub-chronic studies.
-
-
Sub-chronic Toxicity Study (Dose Range-Finding):
-
Animal Model: Use the most sensitive species identified in the acute toxicity study.
-
Groups: Administer this compound daily for 14 to 28 days at multiple dose levels, including a vehicle control.
-
Observation: Daily clinical observations, weekly body weight, and food/water consumption measurements.
-
Endpoints: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and histopathological examination of major organs to identify any treatment-related changes.
-
-
Definitive Sub-chronic Toxicity Study:
-
Animal Model: As above.
-
Groups: Based on the dose range-finding study, select dose levels that include a no-observed-adverse-effect level (NOAEL), a toxic dose, and an intermediate dose. Include a vehicle control group.
-
Duration: Typically 28 or 90 days, depending on the intended duration of clinical use.
-
Endpoints: Comprehensive evaluation including clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, full necropsy, organ weights, and histopathology of a full panel of tissues.
-
Data Presentation
As no quantitative data for this compound toxicity is available, we are unable to provide summary tables. Researchers generating such data should consider tabulating the following for clear comparison:
-
Table 1: Summary of Clinical Observations in Acute Toxicity Study. (Columns: Dose, Species, Sex, Number of Animals, Clinical Signs, Mortality).
-
Table 2: Hematology and Clinical Chemistry Parameters in Sub-chronic Study. (Rows: Parameters e.g., WBC, RBC, ALT, AST; Columns: Control Group, Low Dose, Mid Dose, High Dose).
-
Table 3: Summary of Histopathological Findings. (Rows: Organs; Columns: Dose Level, Incidence and Severity of Lesions).
Visualizations
Signaling Pathways and Mechanisms
References
Technical Support Center: 3-Bromopyruvate (3BP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyruvate (3BP).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with 3BP, offering potential causes and solutions to enhance experimental consistency and success.
| Problem | Potential Causes | Recommended Solutions |
| High variability in cell viability/cytotoxicity assays between experiments. | 1. 3BP Instability: 3BP has a short half-life at physiological pH, degrading to 3-hydroxypyruvate.[1] The decay half-life at 37°C and pH 7.4 is approximately 77 minutes.[1][2] 2. Inconsistent Glucose Concentration: The efficacy of 3BP can be dependent on the glucose concentration in the cell culture media.[3] 3. Presence of Thiols: 3BP is an alkylating agent and can be neutralized by thiol-containing molecules like glutathione (GSH) in serum or secreted by cells.[4] | 1. Fresh Preparation: Always prepare 3BP solutions fresh before each experiment. Acidic stock solutions (pH ~1.5-2.0) are more stable for short-term storage. 2. Standardize Media: Use consistent glucose concentrations in your culture media across all related experiments. Be aware that standard DMEM can have glucose levels nearly 5 times higher than physiological blood sugar. 3. Control for Thiols: Minimize variability from serum by using the same batch or consider serum-free media for the duration of the 3BP treatment if your cell line allows. |
| Reduced or no cytotoxic effect of 3BP observed. | 1. 3BP Inactivation: Rapid inactivation by binding to serum proteins and thiol groups in the media. 2. High Glutathione (GSH) Levels in Cells: Some cancer cell lines have high intracellular GSH levels, which can confer resistance to 3BP. 3. Low Monocarboxylate Transporter (MCT) Expression: 3BP enters cells primarily through MCTs (especially MCT1). Cell lines with low MCT1 expression may be less sensitive. 4. Incorrect pH of Media: The acidic extracellular pH of many tumors enhances 3BP stability and uptake. Standard media is typically buffered to pH 7.4. | 1. Optimize Dosing Strategy: Consider higher initial concentrations or repeated dosing to counteract inactivation. Liposomal formulations, if available, can improve stability and delivery. 2. Deplete GSH: For resistant cell lines, consider pre-treatment with a GSH-depleting agent like paracetamol or buthionine sulfoximine (BSO). 3. Characterize Cell Lines: Verify MCT1 expression in your cell lines of interest. Results may vary between cell lines with different metabolic phenotypes. 4. pH Considerations: While altering media pH can be challenging, be aware that results may differ from in vivo tumor microenvironments. Ensure consistent pH across experiments. |
| Inconsistent results in animal (in vivo) studies. | 1. Rapid in vivo Clearance/Inactivation: 3BP can be rapidly neutralized by thiols in the blood and tissues. 2. Poor Tumor Targeting: Intravenous administration may lead to systemic distribution and off-target effects rather than selective accumulation in the tumor. 3. Dose-Dependent Toxicity: While generally selective for cancer cells, high doses of 3BP can cause systemic toxicity. | 1. Formulation and Delivery: Consider liposomal or other encapsulated formulations to protect 3BP from inactivation and improve its pharmacokinetic profile. 2. Locoregional Delivery: If feasible for your tumor model, direct intratumoral or locoregional administration can increase efficacy and reduce systemic toxicity. 3. Dose-Response Studies: Perform thorough dose-response studies to find the optimal therapeutic window for your specific animal model. For example, a dose of 8 mg/kg was effective in a nude mouse model of colon cancer without damaging liver or kidney tissues. |
| Difficulty dissolving 3BP powder. | 1. Hydrolysis in Alkaline Solutions: 3BP should not be subjected to alkaline conditions during dissolution to preserve its chemical stability. 2. Solvent Choice: The choice of solvent can impact solubility and stability. | 1. pH-Controlled Dissolution: Dissolve 3BP in an aqueous solution with a slightly acidic pH. Water is a suitable solvent. 2. Recommended Solvents: For stock solutions, DMSO can be used, but moisture-absorbing DMSO may reduce solubility. Always use fresh, high-quality solvents. Tocris recommends a maximum concentration of 100 mM in water. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of 3-Bromopyruvate?
3-Bromopyruvate is a small molecule that acts as a potent anti-cancer agent by targeting the energy metabolism of cancer cells. Its primary mechanisms include:
-
Inhibition of Glycolysis: 3BP is an alkylating agent that inhibits key glycolytic enzymes, most notably Hexokinase II (HK-II) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This blocks the production of ATP, the main energy currency of the cell.
-
Induction of Oxidative Stress: 3BP treatment leads to an increase in intracellular Reactive Oxygen Species (ROS), causing oxidative stress.
-
Induction of Apoptosis: By depleting cellular ATP and inducing oxidative stress, 3BP triggers programmed cell death (apoptosis). It can also induce other forms of cell death, such as necroptosis and autophagy, in certain cancer cells.
2. Why is 3BP considered selective for cancer cells?
The selectivity of 3BP is attributed to the "Warburg effect," a metabolic characteristic of many cancer cells that rely heavily on glycolysis for energy even in the presence of oxygen. Key factors for its selectivity include:
-
Uptake via MCTs: Cancer cells often overexpress monocarboxylate transporters (MCTs) to export lactate, a byproduct of glycolysis. 3BP is efficiently taken up into cancer cells through these same transporters.
-
Targeting Overexpressed Enzymes: Cancer cells frequently have elevated levels of HK-II, a primary target of 3BP.
3. How should I prepare and store 3BP?
-
Preparation: Due to its short half-life in neutral or alkaline solutions, 3BP solutions should always be prepared fresh immediately before use.
-
Solubility: 3BP is soluble in water and DMSO. For in vivo studies, complexing 3BP with β-cyclodextrin has been used to improve systemic delivery.
-
Storage: The powdered form should be stored at -20°C. Stock solutions in an acidic buffer (pH ~1.5-2.0) are reported to be stable for a few days. For long-term storage of stock solutions, aliquoting and storing at -80°C is recommended to avoid repeated freeze-thaw cycles.
4. What concentrations of 3BP are typically used in in-vitro experiments?
The effective concentration of 3BP is highly dependent on the cell line and its metabolic phenotype.
-
IC50 Values: Reported IC50 values vary widely. For example, after 72 hours of treatment, IC50 values for various colon cancer cell lines ranged from approximately 17 µM to 37 µM.
-
Concentration Range: Studies have used concentrations ranging from 10 µM to over 300 µM for cell viability and colony formation assays. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
5. Can 3BP be combined with other anti-cancer agents?
Yes, studies have shown that 3BP can act synergistically with other chemotherapeutic agents. For example, it can enhance the cytotoxicity of drugs like tamoxifen, rapamycin, and daunorubicin. The mechanism for this synergy can include 3BP-mediated ATP depletion, which inhibits the drug efflux pumps that cause chemoresistance.
6. What are the key safety precautions when handling 3BP?
3BP is a reactive alkylating agent and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.
-
Handling: Handle the powder in a chemical fume hood to avoid inhalation.
-
Antidote: In case of accidental overexposure or toxicity, N-acetylcysteine (NAC) or reduced glutathione (GSH) can be used as a rescue therapy, as they can neutralize 3BP.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT/SRB Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of 3BP on adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
3BP Preparation: Immediately before treatment, prepare a stock solution of 3BP in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of 3BP. Include a vehicle control (medium with the highest concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
For SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain with SRB dye, wash, and then solubilize the bound dye with a Tris-base solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of 3BP on the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of 3BP for a defined period (e.g., 24 hours).
-
Recovery: After the treatment period, remove the 3BP-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Culture the cells for an extended period (e.g., 5-14 days), replacing the medium every 2-3 days, until visible colonies are formed.
-
Staining: Wash the colonies with PBS, fix them with a solution like 10% paraformaldehyde, and then stain with a solution such as 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically defined as clusters of >50 cells) in each well. Express the results as a percentage of the vehicle-treated control.
Visualizations
Signaling and Metabolic Pathway of 3-Bromopyruvate
Caption: Mechanism of 3-Bromopyruvate (3BP) action in cancer cells.
General Experimental Workflow for 3BP In Vitro Studies
Caption: A typical workflow for in vitro experiments using 3BP.
References
- 1. researchgate.net [researchgate.net]
- 2. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 3-Bromopyruvate (3BP) in Cancer Cells
Disclaimer: The information provided in this technical support center is intended for research and drug development professionals. It is crucial to note a common point of confusion: 3BP-3580 is a Fibroblast Activation Protein (FAP) inhibitor, while the compound extensively studied for its anti-cancer properties via metabolic targeting is 3-bromopyruvate (3BP) . This guide focuses exclusively on 3-bromopyruvate (3BP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 3-bromopyruvate (3BP)?
3-bromopyruvate is a small molecule alkylating agent that primarily targets cancer cell metabolism. Its main mechanisms of action include:
-
Inhibition of Glycolysis: 3BP structurally resembles pyruvate and lactate, allowing it to enter cancer cells, often through overexpressed monocarboxylate transporters (MCTs).[1] Once inside, it inhibits key glycolytic enzymes, most notably Hexokinase II (HKII) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), leading to a rapid depletion of intracellular ATP.[1][2][3][4]
-
Induction of Oxidative Stress: 3BP can increase the levels of intracellular reactive oxygen species (ROS), leading to cellular stress and apoptosis.
-
Mitochondrial Disruption: By inhibiting mitochondrial-bound HKII, 3BP can disrupt mitochondrial function and induce apoptosis.
Q2: What are the known mechanisms of resistance to 3BP in cancer cells?
Researchers have identified several potential mechanisms that may contribute to reduced sensitivity or resistance to 3BP:
-
High Intracellular Glutathione (GSH) Levels: Cancer cells with high levels of the antioxidant glutathione can neutralize 3BP, rendering it ineffective.
-
Altered Tumor Microenvironment: Variations in glucose concentration within the tumor microenvironment can impact cellular sensitivity to 3BP. Some studies suggest that lower glucose levels may increase resistance.
-
Drug Efflux Pumps: ATP-binding cassette (ABC) transporters, which are often involved in multidrug resistance, may actively pump 3BP out of the cancer cell, reducing its intracellular concentration.
-
Upregulation of Alternative Metabolic Pathways: Cancer cells may adapt by upregulating alternative energy-producing pathways to compensate for the inhibition of glycolysis.
Q3: How can resistance to 3BP be overcome?
Several strategies are being explored to overcome resistance to 3BP:
-
Combination Therapy:
-
GSH Depletors: Co-administration of agents that deplete intracellular glutathione, such as paracetamol, has been shown to sensitize resistant melanoma cells to 3BP.
-
Other Chemotherapeutics: Combining 3BP with conventional chemotherapy agents can have synergistic effects. For instance, 3BP can inhibit ABC transporters, thereby increasing the intracellular concentration and efficacy of other drugs.
-
mTOR Inhibitors: The combination of 3BP with mTOR inhibitors like rapamycin has demonstrated enhanced antitumor activity.
-
-
Formulation Strategies: Encapsulating 3BP in liposomes or other nanocarriers may improve its stability, delivery to the tumor site, and cellular uptake, potentially overcoming some resistance mechanisms.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High IC50 value for 3BP in a specific cancer cell line. | High intracellular glutathione (GSH) levels. | 1. Measure intracellular GSH levels in your cell line. 2. Test the effect of co-treating with a GSH depleting agent (e.g., buthionine sulfoximine - BSO). |
| Variable or inconsistent results with 3BP treatment. | Instability of 3BP in solution. Variations in cell culture glucose concentration. | 1. Prepare fresh 3BP solutions for each experiment. 3BP has a short half-life under physiological conditions. 2. Ensure consistent glucose concentrations in your cell culture media across experiments. |
| Cells recover after initial 3BP treatment. | Upregulation of compensatory metabolic pathways or drug efflux. | 1. Investigate changes in the expression of key metabolic enzymes and drug transporters (e.g., ABC transporters) post-treatment. 2. Consider combination therapy to target these potential escape pathways. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of 3-Bromopyruvate (3BP)
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| SW480 | Colon Cancer | Sensitive (Specific value not provided) | More sensitive to 3BP than HT29 cells. |
| HT29 | Colon Cancer | Less sensitive (Specific value not provided) | |
| Panc-2 | Pancreatic Cancer | 15 | 3BP killed 95% of cells at this concentration. |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | >100 | 3BP alone has low cytotoxicity in these resistant cells. |
Table 2: Reversal of Multidrug Resistance by 3-Bromopyruvate (3BP) in MCF-7/ADR Cells
| Chemotherapeutic Agent | IC50 in MCF-7/ADR Cells (µM) | IC50 with 12.5 µM 3BP (µM) | IC50 with 25 µM 3BP (µM) | Reversal Fold |
| Doxorubicin | 28.3 | 1.4 | 0.1 | 20-283 |
| Paclitaxel | 0.85 | 0.09 | 0.01 | 9-85 |
| Daunorubicin | 21.4 | 0.1 | 0.1 | 201-214 |
| Epirubicin | 17.1 | 0.11 | 0.11 | 152-171 |
Data adapted from Wu L, et al. (2014). The reversal effects of 3-bromopyruvate on multidrug resistance in vitro and in vivo derived from human breast MCF-7/ADR cells.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of 3BP on cancer cells.
-
Methodology:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of freshly prepared 3BP for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Colony Formation Assay
-
Objective: To assess the long-term effect of 3BP on the proliferative capacity of cancer cells.
-
Methodology:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
After 24 hours, treat the cells with different concentrations of 3BP for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a solution like 4% paraformaldehyde.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
3. Western Blot Analysis for Protein Expression
-
Objective: To analyze changes in the expression of proteins involved in metabolism, apoptosis, or drug resistance.
-
Methodology:
-
Treat cells with 3BP as required for the experiment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., HKII, GAPDH, P-glycoprotein, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanism of action of 3-bromopyruvate (3BP) in cancer cells.
Caption: Key mechanisms of resistance to 3-bromopyruvate (3BP).
Caption: Workflow for investigating and overcoming 3BP resistance.
References
- 1. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 2. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells [mdpi.com]
- 3. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining 3BP-3580 Delivery Methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fibroblast activation protein (FAP) inhibitor, 3BP-3580. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as FAPI-14, is a small molecule inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed in the stroma of many types of cancers and is involved in tumor growth, invasion, and metastasis. By inhibiting FAP, this compound can modulate the tumor microenvironment.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: While specific solubility data for this compound is not extensively published, a general recommendation for novel small molecule inhibitors is to first attempt dissolution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic compounds. For subsequent dilutions into aqueous buffers, it is critical to ensure the final concentration of the organic solvent is minimal (typically less than 0.5% v/v) to avoid off-target effects on the biological system.[1]
Q3: How should I store this compound stock solutions?
A3: For long-term storage, it is advisable to store stock solutions of small molecule inhibitors at -20°C or -80°C in airtight containers to minimize degradation.[2] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q4: I'm observing inconsistent results in my cell-based assays. What could be the cause?
A4: Inconsistent results with small molecule inhibitors can stem from several factors, including compound instability, insolubility at the working concentration, or off-target effects. It is crucial to ensure the inhibitor is fully dissolved in your assay medium and that the final solvent concentration is not affecting cell viability or the assay readout. Performing dose-response curves and including appropriate vehicle controls are essential for validating your results.
Q5: How can I assess the specificity of this compound for FAP in my experiments?
A5: To confirm that the observed effects are due to FAP inhibition, consider including a negative control, such as a structurally similar but inactive molecule, if available. Additionally, you can perform your experiment in a cell line that does not express FAP or use siRNA to knock down FAP expression to see if the effect of this compound is diminished. Comparing the activity of this compound with other known FAP inhibitors can also provide evidence of specificity.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitation observed when diluting the DMSO stock solution into aqueous assay media.
-
Low or inconsistent compound activity in experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound has low aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, but keep it below the tolerance level of your assay (usually <0.5%).[1] |
| Use a solubilizing agent such as a cyclodextrin or formulate the compound in a lipid-based delivery system. | |
| Precipitation upon dilution. | Prepare intermediate dilutions in a solvent mixture before the final dilution in the aqueous buffer. |
| Warm the aqueous buffer slightly before adding the compound stock solution. | |
| Incorrect pH for ionizable compounds. | If this compound has ionizable groups, adjusting the pH of the buffer may improve solubility. This needs to be compatible with your experimental system.[1] |
Issue 2: Compound Instability
Symptoms:
-
Loss of compound activity over time in prepared solutions.
-
Color change in the stock or working solution.
-
Inconsistent results between experiments performed on different days.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation in solution. | Prepare fresh working solutions for each experiment from a frozen stock. |
| Minimize the time the compound spends in aqueous solution before being added to the experiment. | |
| Light sensitivity. | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Oxidation. | If the compound is susceptible to oxidation, consider preparing solutions with degassed solvents and storing under an inert gas like argon or nitrogen. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Issue 3: Off-Target Effects
Symptoms:
-
Unexpected biological responses that are not consistent with known FAP biology.
-
Cell toxicity at concentrations where specific inhibition is expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibitor is not specific for FAP at the concentration used. | Perform a dose-response experiment to determine the optimal concentration for FAP inhibition with minimal off-target effects. |
| Use a lower concentration of the inhibitor in combination with other FAP-targeting strategies (e.g., another inhibitor with a different binding mode). | |
| Solvent (e.g., DMSO) is causing cellular stress. | Ensure the final solvent concentration is as low as possible and include a vehicle control in all experiments. |
| Compound interacts with other cellular components. | Test the inhibitor in a cell-free enzymatic assay with purified FAP to confirm direct inhibition. |
| Compare the phenotype induced by this compound with that of FAP knockdown (e.g., using siRNA) to see if they are consistent. |
Data Presentation
Table 1: Preparation of this compound Stock Solutions
The following table, adapted from supplier information, provides volumes for preparing stock solutions of this compound (MW: 586.63 g/mol ).
| Desired Stock Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 1.70 mL | 8.52 mL | 17.05 mL |
| 5 mM | 0.34 mL | 1.70 mL | 3.41 mL |
| 10 mM | 0.17 mL | 0.85 mL | 1.70 mL |
| Data adapted from Ambeed. |
Table 2: Comparative Potency of Selected FAP Inhibitors
This table provides a comparison of the inhibitory potency of different FAP inhibitors to offer a broader context for experimental design.
| Inhibitor | IC50 (FAP) | Ki (FAP) | Notes |
| Linagliptin | 490 ± 80 nM | 340 nM | Dual FAP and DPPIV inhibitor. |
| Anagliptin | 180 ± 30 µM | 380 nM | Another dipeptidyl peptidase-4 (DPP-4) inhibitor with FAP activity. |
| N-acetyl-Gly-boroPro | - | 23 nM | A boronic acid-based inhibitor. |
| ARI-3099 | 36 ± 4.8 nM | - | A potent and selective boronic acid-based FAP inhibitor. |
Experimental Protocols
Generalized Protocol for In Vitro FAP Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on FAP in a cell-based or biochemical assay. Note: This is a generalized protocol and should be optimized for your specific experimental conditions and cell lines.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.
-
Further dilute the DMSO solutions into the appropriate aqueous assay buffer immediately before use, ensuring the final DMSO concentration is below 0.5%.
-
-
Enzyme Inhibition Assay (Biochemical):
-
Reconstitute purified, recombinant human FAP enzyme in the assay buffer.
-
In a microplate, add the FAP enzyme to wells containing different concentrations of this compound or vehicle control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fluorogenic FAP substrate.
-
Monitor the fluorescence signal over time using a plate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value.
-
-
Cell-Based Assay:
-
Seed cells known to express FAP (e.g., cancer-associated fibroblasts or FAP-transfected cells) in a microplate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Assess the downstream effects of FAP inhibition. This could include assays for:
-
Cell proliferation (e.g., MTS or BrdU assay).
-
Cell migration or invasion (e.g., wound healing or transwell assay).
-
Analysis of downstream signaling pathways via Western blot or other methods.
-
-
Include appropriate positive and negative controls.
-
Mandatory Visualization
Caption: FAP signaling pathways involved in cancer progression.
Caption: General workflow for this compound in vitro testing.
References
Technical Support Center: 3BP-3580 Imaging Studies
Welcome to the Technical Support Center for 3BP-3580 imaging studies. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound, a potent Fibroblast Activation Protein (FAP) inhibitor, in their imaging experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of poor signal, that may be encountered during your studies.
Disclaimer: As of November 2025, publicly available data specifically detailing the use of this compound as a radiolabeled imaging agent in preclinical or clinical studies is limited. The following guidance is based on the established principles and published data for other well-characterized FAP inhibitors (e.g., 68Ga-FAPI-04, 68Ga-FAPI-46, 18F-FAPI-74). These recommendations should serve as a starting point and may require optimization for the specific characteristics of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and problems related to poor signal in this compound imaging studies in a question-and-answer format.
Q1: We are observing a weak or no signal in our tumor region of interest after administering our this compound based tracer. What are the potential causes?
A1: Poor tumor signal in FAP-targeted imaging can stem from several factors, ranging from the biological target to the technical execution of the imaging protocol. The primary reasons can be categorized as follows:
-
Low FAP Expression in the Target Tissue: The fundamental requirement for a strong signal is the presence of the target, Fibroblast Activation Protein (FAP), in the tumor microenvironment. Not all tumors express high levels of FAP, and its expression can be heterogeneous.
-
Issues with the Radiotracer: This can include problems with the synthesis, radiolabeling, purity, or stability of the this compound tracer.
-
Suboptimal Imaging Protocol: The timing of the scan after tracer injection, the administered dose, and the patient/animal preparation can all significantly impact signal intensity.
-
Imaging Equipment and Data Processing: Problems with the PET scanner calibration, detector function, or the reconstruction and correction algorithms can lead to artificially low signal.
-
Physiological and Pathological Factors: Tracer uptake can be influenced by competing physiological processes or benign conditions that also exhibit FAP expression.
Q2: How can we investigate if low FAP expression is the cause of the poor signal?
A2: Verifying the presence of your target is a critical first step. Consider the following approaches:
-
Immunohistochemistry (IHC) or Western Blotting: If you have access to biopsy or surgical samples from the tissue being imaged, performing IHC or Western Blotting with an anti-FAP antibody can confirm the presence and relative abundance of FAP.
-
Literature Review: For established cell lines or tumor models, review existing literature to determine the expected levels of FAP expression.
-
In Vitro Binding Assays: Conduct in vitro binding assays with your this compound compound on cells or tissue homogenates known to express FAP to confirm its binding affinity.
Q3: What are the common pitfalls related to the this compound radiotracer itself that could lead to a weak signal?
A3: The quality of the radiotracer is paramount. Here are key aspects to scrutinize:
-
Radiochemical Purity: Impurities can compete with the tracer for binding or lead to altered biodistribution. Ensure high radiochemical purity (typically >95%) through appropriate quality control measures like radio-TLC or radio-HPLC.
-
Molar Activity: Low molar activity means a higher proportion of non-radiolabeled this compound, which will compete for FAP binding sites and reduce the signal from the radiolabeled tracer.
-
Stability: The radiotracer must be stable in vivo. Degradation of the tracer before it reaches the target will result in poor signal.
-
Correct Radiolabeling: Ensure that the radioisotope is correctly chelated or conjugated to the this compound molecule without altering its binding affinity for FAP.
Q4: We are confident in our tracer's quality. What aspects of the imaging protocol for a this compound study should we optimize?
A4: A well-defined and consistently executed imaging protocol is crucial for obtaining a good signal. Key parameters to consider are:
-
Uptake Time: The time between tracer injection and PET scan is critical. For many FAP inhibitors, an uptake time of 30 to 90 minutes is recommended.[1] Shorter times may not allow for sufficient tracer accumulation in the tumor, while longer times might lead to lower signal due to radioactive decay and tracer washout.
-
Administered Activity: The amount of radioactivity injected should be adequate to produce a detectable signal. For 68Ga-labeled FAP inhibitors, a typical administered activity is in the range of 100-200 MBq (or 2 MBq/kg). For 18F-labeled compounds, it is generally higher, around 185-300 MBq.[1]
-
Patient/Animal Preparation: Unlike FDG-PET, fasting is generally not required for FAPI-PET imaging. However, ensuring the subject is well-hydrated can help with the clearance of the tracer from non-target tissues, potentially improving the tumor-to-background ratio.[1]
Q5: Could benign conditions be causing misleadingly low or high background signals in our this compound imaging?
A5: Yes, this is a known characteristic of FAP-targeted imaging. FAP is not exclusively expressed in cancer-associated fibroblasts. It is also found in areas of:
-
Wound Healing and Scar Tissue: Recent surgical sites or injuries can show significant FAP expression and therefore high tracer uptake.
-
Inflammation and Fibrosis: Various inflammatory and fibrotic conditions, such as arthritis, pancreatitis, and some lung diseases, can lead to FAP upregulation.
-
Degenerative Diseases: Degenerative joint and bone diseases are common sites of non-tumor-specific FAPI tracer uptake.[2]
It is crucial to correlate the PET images with anatomical imaging (CT or MRI) and the subject's clinical history to differentiate between malignant and benign uptake.
Quantitative Data Summary
The following tables summarize typical quantitative values reported for FAP inhibitor PET imaging. These values, primarily derived from studies using 68Ga-FAPI-04 and similar tracers, can serve as a reference for what to expect in your this compound studies.
Table 1: Recommended Administered Activity for FAP Inhibitor PET Tracers
| Radioisotope | Recommended Administered Activity |
| Gallium-68 (68Ga) | 100 - 200 MBq (or 2 MBq/kg)[1] |
| Fluorine-18 (18F) | 185 - 300 MBq |
Table 2: Typical SUVmax Values for FAP Inhibitors in Malignant Tumors
| Tumor Type | Average SUVmax | Reference |
| Sarcoma | >12 | |
| Esophageal Cancer | >12 | |
| Breast Cancer | >12 | |
| Cholangiocarcinoma | >12 | |
| Lung Cancer | >12 | |
| Hepatocellular Carcinoma | 6 - 12 | |
| Colorectal Cancer | 6 - 12 | |
| Head and Neck Cancer | 6 - 12 | |
| Ovarian Cancer | 6 - 12 | |
| Pancreatic Cancer | 6 - 12 | |
| Prostate Cancer | 6 - 12 | |
| Renal Cell Carcinoma | <6 | |
| Differentiated Thyroid Cancer | <6 | |
| Gastric Carcinoma | <6 |
Table 3: Common Sites of Benign FAP Inhibitor Uptake and their SUVmax Values
| Site of Benign Uptake | Mean SUVmax | Reference |
| Degenerative Lesions (Joints/Bones) | 7.7 ± 2.9 | |
| Uterus (Premenopausal) | 12.2 ± 7.3 | |
| Wound Healing/Scarring | Moderate to High | |
| Pancreatitis | Moderate to High |
Experimental Protocols
Detailed Methodology for a this compound PET/CT Imaging Study (General Protocol)
This protocol provides a general framework for conducting a PET/CT imaging study with a radiolabeled this compound tracer.
-
Subject Preparation:
-
No fasting is required.
-
Ensure the subject is well-hydrated. Encourage drinking water before and after the tracer injection.
-
Obtain informed consent and record the subject's relevant medical history, including recent surgeries, injuries, or inflammatory conditions.
-
-
Radiotracer Administration:
-
Aseptically draw a patient-specific dose of the radiolabeled this compound tracer.
-
Measure the activity in a dose calibrator and record it.
-
Administer the tracer via intravenous injection. A slow bolus injection is typically used.
-
Record the time of injection.
-
-
Uptake Period:
-
Allow for an uptake period of 30 to 90 minutes. The optimal time should be determined for your specific this compound tracer.
-
The subject should rest comfortably during this period to minimize non-specific muscle uptake.
-
-
PET/CT Imaging:
-
Position the subject on the scanner bed.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire the PET scan over the desired body region. The acquisition time per bed position will depend on the scanner sensitivity and the administered activity.
-
Ensure all relevant areas are included in the scan field of view.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and random coincidences.
-
Co-register the PET and CT images for fused anatomical and functional visualization.
-
Perform semi-quantitative analysis by drawing regions of interest (ROIs) on the tumor and other relevant tissues to calculate Standardized Uptake Values (SUVs), such as SUVmax and SUVmean.
-
Visualizations
Below are diagrams illustrating key concepts relevant to this compound imaging.
Caption: FAP signaling pathways in cancer-associated fibroblasts.
Caption: Workflow for a this compound PET/CT imaging study.
References
Technical Support Center: 3BP-3580 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3BP-3580 in binding assays. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[1][2] FAP is predominantly expressed on cancer-associated fibroblasts (CAFs) and is involved in tumor progression, invasion, and metastasis, making it a key therapeutic target in oncology.[1]
Q2: What types of binding assays are suitable for characterizing the interaction of this compound with FAP?
A2: Radioligand binding assays and fluorescence-based assays are common methods for characterizing inhibitor-protein interactions. Radioligand assays are considered a gold standard for determining binding affinity (Ki) and receptor density (Bmax).[3][4] Fluorescence polarization (FP) assays are a robust, high-throughput alternative for measuring binding interactions in solution.
Q3: What is the significance of FAP in signaling pathways?
A3: FAP influences several key signaling pathways that promote tumor growth and invasion. These include the PI3K/AKT and RAS/ERK pathways. By inhibiting FAP, this compound can potentially modulate these downstream signaling events.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound binding assays.
Radioligand Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration too high.2. Insufficient blocking of non-specific sites.3. Hydrophobic interactions of the radioligand with assay components. | 1. Use a radioligand concentration at or below the Kd value.2. Incorporate blocking agents like Bovine Serum Albumin (BSA) in the assay buffer. Coating filters with BSA can also be beneficial.3. Optimize incubation time and temperature; shorter times and lower temperatures can sometimes reduce NSB. Increase the number and volume of wash steps with ice-cold buffer. |
| Low or No Specific Binding | 1. Degraded or inactive FAP protein.2. Inaccurate radioligand concentration.3. Suboptimal buffer conditions (pH, ionic strength). | 1. Ensure proper storage and handling of the FAP preparation. Confirm protein integrity via Western blot.2. Verify the concentration of the radioligand stock solution.3. Optimize the assay buffer composition for the specific receptor. |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Inefficient separation of bound and free radioligand.3. Aggregation of membrane preparations. | 1. Use calibrated pipettes and ensure consistent technique.2. Ensure rapid and consistent filtration and washing steps.3. Properly homogenize and resuspend membrane preparations before use. |
Fluorescence Polarization (FP) Assays
| Problem | Potential Cause | Recommended Solution |
| Low FP Signal or Small Assay Window | 1. Fluorescent probe (tracer) concentration is not optimal.2. The fluorophore on the tracer is unsuitable for the assay.3. Low binding affinity between the tracer and FAP. | 1. Titrate the tracer concentration to find the optimal balance between signal intensity and binding.2. Consider using a different fluorophore with a longer fluorescence lifetime. Red-shifted dyes can minimize interference.3. The probe molecule should have a high affinity for the protein of interest. |
| High Background Fluorescence | 1. Autofluorescence from cell lysates or test compounds.2. Use of fluorescently interfering assay plates. | 1. Use red-shifted fluorophores to minimize autofluorescence. Include a buffer-only control to measure background.2. Use black, non-binding microplates. |
| False Positives/Negatives | 1. Test compounds are fluorescent or quench fluorescence.2. Non-specific binding of the tracer to other proteins. | 1. Measure the fluorescence intensity of the test compounds alone to identify interference.2. Include appropriate controls, such as a non-related protein, to assess the specificity of tracer binding. |
Experimental Protocols
General Radioligand Competition Binding Assay Protocol for FAP
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Receptor Preparation: Prepare a membrane homogenate from cells or tissues expressing FAP. Determine the protein concentration using a suitable method like the BCA assay.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (typically 50-120 µg protein for tissue).
-
Increasing concentrations of unlabeled this compound.
-
A fixed concentration of a suitable FAP-targeting radioligand.
-
For total binding, add buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a standard unlabeled FAP ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like 0.3% PEI, using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from the total binding counts to obtain specific binding. Plot the specific binding as a function of the this compound concentration to determine the IC50, from which the Ki can be calculated.
General Fluorescence Polarization (FP) Competition Assay Protocol for FAP Inhibitors
This protocol provides a general framework for an FP-based competition assay.
-
Reagent Preparation:
-
Prepare a solution of purified FAP protein in an appropriate assay buffer.
-
Prepare a fluorescently labeled FAP ligand (tracer) at a concentration typically at or below its Kd.
-
Prepare serial dilutions of this compound.
-
-
Assay Setup: In a black, low-volume 384-well plate, add:
-
FAP protein solution.
-
Increasing concentrations of this compound.
-
Fluorescent tracer.
-
Controls:
-
Tracer only (for minimum polarization).
-
Tracer and FAP protein without inhibitor (for maximum polarization).
-
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the this compound concentration to determine the IC50 value.
Visualizations
Caption: FAP signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a radioligand binding assay.
References
Validation & Comparative
Validating 3BP-3580 as a Selective FAP Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3BP-3580, a potent Fibroblast Activation Protein (FAP) inhibitor, with other known FAP inhibitors. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the FAP signaling pathway to aid in the validation and application of this compound in research and drug development.
Comparative Analysis of FAP Inhibitor Potency and Selectivity
The efficacy of a FAP inhibitor is determined by its potency (typically measured as IC50 or Ki) and its selectivity against other closely related proteases, such as Dipeptidyl Peptidases (DPPs) and Prolyl Oligopeptidase (PREP). High selectivity is crucial to minimize off-target effects. This section provides a quantitative comparison of this compound with other well-characterized FAP inhibitors.
Table 1: Potency and Selectivity of FAP Inhibitors
| Inhibitor | FAP IC50/Ki (nM) | PREP IC50 (µM) | DPP IV IC50 (µM) | DPP8 IC50 (µM) | DPP9 IC50 (µM) | Selectivity (FAP vs. PREP) |
| This compound | ~2.5 (pIC50 = 8.6)[1][2] | Data not available | Data not available | Data not available | Data not available | Data not available |
| UAMC-1110 | 0.43 - 3.2 | 1.8 | >10 | >10 | >10 | ~563 - 4186 fold |
| ARI-3099 | 9 (Ki) | >3150 (Ki) | >10000 (Ki) | >10000 (Ki) | >10000 (Ki) | >350 fold |
Note: pIC50 was converted to IC50 using the formula IC50 = 10^(-pIC50) M. Selectivity is calculated as IC50(PREP)/IC50(FAP).
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating enzyme inhibitors. Below is a detailed protocol for an in vitro FAP inhibition assay using a fluorogenic substrate, a common method for determining inhibitor potency.
In Vitro FAP Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FAP substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle control - DMSO)
-
Recombinant FAP enzyme (pre-diluted in assay buffer)
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic FAP substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration from the linear phase of the fluorescence curve.
-
Plot the percentage of FAP inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
FAP Signaling Pathway
FAP is known to play a significant role in the tumor microenvironment by remodeling the extracellular matrix (ECM) and activating downstream signaling pathways that promote tumor growth and invasion. Understanding this pathway is crucial for contextualizing the effects of FAP inhibition.
Caption: FAP signaling pathway in the tumor microenvironment.
Conclusion
This compound demonstrates high potency as a FAP inhibitor. While direct comparative data on its selectivity against DPPs and PREP is not yet widely available, its strong inhibitory action on FAP makes it a valuable tool for cancer research. Further studies are warranted to fully elucidate its selectivity profile and therapeutic potential. The provided experimental protocol offers a standardized method for in-house validation and comparison with other inhibitors. The FAP signaling pathway diagram highlights the critical role of FAP in cancer progression, underscoring the importance of developing selective inhibitors like this compound.
References
A Comparative Guide to FAP Inhibitors: 3BP-3580 and FAPI-46
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a cell surface serine protease, has emerged as a compelling target in oncology. Its expression is significantly upregulated in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), while being largely absent in healthy tissues. This differential expression makes FAP an attractive target for both diagnostic imaging and therapeutic intervention. This guide provides a comparative overview of two FAP inhibitors: the well-characterized FAPI-46 and the more recently identified 3BP-3580.
While extensive data is available for FAPI-46, public information on the performance and experimental protocols for this compound is currently limited. This guide presents the available data for both compounds, highlighting the need for further research on emerging inhibitors like this compound.
Introduction to FAP and its Role in Cancer
Fibroblast Activation Protein plays a crucial role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and contributing to an immunosuppressive tumor microenvironment. Inhibiting FAP can disrupt these processes, thereby impeding tumor growth and metastasis. This has led to the development of a class of molecules known as FAP inhibitors (FAPIs), which can be used as targeting agents for radionuclides in both imaging (e.g., PET scans) and therapy.
FAP Inhibitor Signaling Pathway
FAP inhibitors function by binding to the active site of the FAP enzyme, thereby blocking its proteolytic activity. This inhibition disrupts the downstream signaling cascades that are activated by FAP's enzymatic functions. The simplified signaling pathway is depicted below.
Caption: Simplified diagram of FAP's role in promoting tumor progression and its inhibition.
FAPI-46: A Well-Characterized FAP Inhibitor
FAPI-46 is a quinoline-based FAP inhibitor that has been extensively studied as a targeting agent for radiopharmaceuticals. When labeled with radionuclides such as Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapy, it has demonstrated high tumor uptake and favorable pharmacokinetics in numerous preclinical and clinical studies.
Performance Data of FAPI-46
| Parameter | Value | Reference |
| Binding Affinity (IC₅₀) | Varies by assay; typically in the low nanomolar range | [1][2] |
| Tumor-to-Background Ratio | High, enabling clear tumor visualization in PET imaging | [3] |
| Radiolabeling Yield | High with various radionuclides (e.g., >95% for ⁶⁸Ga) | [4] |
| In Vivo Stability | Good stability in preclinical models | [4] |
Experimental Protocol: In Vitro FAP Inhibition Assay
A common method to determine the inhibitory potency of a compound like FAPI-46 is a fluorogenic enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., FAPI-46) and DMSO for dilution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed amount of recombinant FAP enzyme to each well of the microplate.
-
Add the diluted test compound to the wells. Include a positive control (enzyme only) and a negative control (buffer only).
-
Incubate the plate at 37°C for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission for AFC) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
This compound: An Emerging FAP Inhibitor
This compound is a more recently identified FAP inhibitor. Publicly available data on its performance and experimental validation are currently scarce.
Performance Data of this compound
| Parameter | Value | Reference |
| pIC₅₀ | 8.6 |
The pIC₅₀ is the negative logarithm of the IC₅₀ value in molar concentration. A pIC₅₀ of 8.6 corresponds to an IC₅₀ in the low nanomolar range, suggesting that this compound is a potent inhibitor of FAP. However, without further experimental data, a direct and comprehensive comparison with FAPI-46 is not possible. Key missing information for this compound includes its selectivity for FAP over other proteases, its binding kinetics, in vivo stability, and its performance when used as a targeting agent for imaging or therapy.
A patent application (WO2023002045) has been filed for this compound, which may contain more detailed experimental data. Researchers interested in this compound are encouraged to consult this document.
Experimental Workflow for FAP Inhibitor Evaluation
The general workflow for evaluating a novel FAP inhibitor, from initial screening to preclinical validation, is outlined below.
Caption: A generalized workflow for the preclinical evaluation of novel FAP inhibitors.
Conclusion
FAPI-46 is a well-established FAP inhibitor with a large body of evidence supporting its use in cancer imaging and therapy. Its performance characteristics are well-documented, providing a benchmark for the development of new FAP-targeted agents.
This compound is a promising new FAP inhibitor with high reported potency (pIC₅₀ of 8.6). However, a comprehensive evaluation of its potential requires the public dissemination of further experimental data, including selectivity, pharmacokinetics, and in vivo efficacy. As the field of FAP-targeted theranostics continues to evolve, the rigorous characterization of new inhibitors like this compound will be crucial for advancing cancer diagnosis and treatment. Researchers are encouraged to seek out the primary patent literature and forthcoming publications for more detailed information on this and other emerging FAP inhibitors.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Radiolabeling, and Evaluation of a Dimeric Fibroblast Activation Protein Inhibitor with a Triazine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of potent FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3BP-3580 and 3-Bromopyruvate: Targeting Cancer Metabolism and the Tumor Microenvironment
In the landscape of oncology research, the development of novel therapeutic agents that exploit unique characteristics of cancer cells is a paramount objective. This guide provides a comparative analysis of two such compounds, 3-bromopyruvate (3-BrPA) and 3BP-3580. While both are investigated for their anti-cancer potential, they operate through fundamentally different mechanisms. 3-BrPA is a well-characterized inhibitor of glycolysis, a metabolic pathway critical for the survival and proliferation of many cancer types. In contrast, this compound is a fibroblast activation protein (FAP) inhibitor, targeting the tumor microenvironment. This guide will delve into the available experimental data for each compound, present detailed experimental protocols, and visualize their distinct modes of action.
3-Bromopyruvate (3-BrPA): A Potent Inhibitor of Cancer Cell Metabolism
3-Bromopyruvate is a small molecule alkylating agent that has demonstrated significant anti-tumor efficacy in numerous preclinical studies.[1][2][3][4] Its primary mechanism of action involves the inhibition of key enzymes in the glycolytic pathway, leading to a rapid depletion of intracellular ATP and the induction of cell death.[5]
Mechanism of Action
The anti-cancer activity of 3-BrPA is multi-pronged, primarily targeting the energy metabolism of cancer cells which often exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. The key molecular targets of 3-BrPA include:
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): 3-BrPA has been shown to be a primary target of 3-BrPA, which irreversibly inhibits its enzymatic activity.
-
Hexokinase II (HK2): By inhibiting HK2, the first enzyme in the glycolytic pathway, 3-BrPA blocks glucose phosphorylation, a critical step for glucose metabolism.
Inhibition of these enzymes leads to a cascade of events including ATP depletion, induction of oxidative stress, and ultimately, cancer cell death through apoptosis and necrosis. A key aspect of 3-BrPA's selectivity for cancer cells is its transport via monocarboxylate transporters (MCTs), which are often overexpressed on the surface of tumor cells.
Data Presentation
The following tables summarize the quantitative data on the efficacy of 3-BrPA from various preclinical studies.
Table 1: In Vitro Efficacy of 3-Bromopyruvate (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Panc-2 | Pancreatic Cancer | 15 | Not Specified |
| HCT116 | Colorectal Cancer | < 30 | Not Specified |
| A549 | Lung Cancer | Not Specified (Resistant) | Not Specified |
| NCI-H460 | Lung Cancer | Lower than A549 | Not Specified |
| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 |
| HCC1143 | Triple-Negative Breast Cancer | 41.26 | 48 |
| MCF-7 | Breast Cancer | 111.3 | 24 |
| MCF-7 | Breast Cancer | 75.87 | 48 |
| 4T1 | Breast Cancer | 70 | 24 |
| Lymphoma Cell Lines (Median) | Lymphoma | 3.7 | Not Specified |
Table 2: In Vivo Efficacy of 3-Bromopyruvate
| Cancer Model | Animal Model | Treatment Dose | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer (Syngeneic) | C57BL/6 Mice | 20 mg/kg | 75-80% | |
| Lung Cancer (Chemoprevention) | Mice | Not Specified | 64% (in combination with rapamycin) | |
| Gastric Cancer (Xenograft) | Nude Mice | Dose-dependent | Strong inhibitory effects | |
| Anaplastic Thyroid Cancer (Xenograft) | Nude Mice | 1.8 mg/kg (with ketogenic diet) | Significant reduction in tumor volume and growth rate |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of 3-BrPA on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 3-BrPA (e.g., 0-200 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.
2. Western Blot Analysis of Glycolytic Enzymes
This protocol is used to determine the effect of 3-BrPA on the expression levels of its target proteins, GAPDH and HK2.
-
Cell Lysis: Treat cells with 3-BrPA as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GAPDH, HK2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL detection reagent and an imaging system.
Mandatory Visualization
Caption: Mechanism of action of 3-bromopyruvate (3-BrPA).
Caption: General experimental workflow for evaluating 3-BrPA.
This compound: A Fibroblast Activation Protein (FAP) Inhibitor
This compound is identified as an inhibitor of Fibroblast Activation Protein (FAP) with a pIC50 of 8.6. FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, while its expression in normal adult tissues is limited. This differential expression makes FAP an attractive target for cancer therapy and diagnostic imaging.
Mechanism of Action
The therapeutic strategy behind FAP inhibitors like this compound is to target the supportive stromal network of tumors. CAFs play a crucial role in tumor progression by:
-
Remodeling the extracellular matrix to facilitate invasion and metastasis.
-
Promoting angiogenesis.
-
Suppressing the anti-tumor immune response.
By inhibiting FAP, this compound is presumed to disrupt these pro-tumorigenic functions of CAFs, thereby indirectly inhibiting tumor growth and potentially enhancing the efficacy of other anti-cancer therapies. FAP inhibitors are being actively investigated in clinical trials, often as targeting agents for radionuclide therapy (theranostics) where a radioactive isotope is delivered specifically to the tumor site.
Data Presentation
A critical point to note is the current lack of publicly available, specific preclinical data on the anti-cancer efficacy of this compound. Extensive searches did not yield quantitative data such as IC50 values in cancer cell lines or in vivo tumor growth inhibition data for this particular compound. The available information primarily identifies its target and potency as a FAP inhibitor. Therefore, a direct quantitative comparison of its performance against 3-bromopyruvate is not possible at this time.
Mandatory Visualization
Caption: General mechanism of FAP inhibitors like this compound.
Comparative Analysis and Conclusion
The comparative analysis of this compound and 3-bromopyruvate reveals two distinct and potentially complementary approaches to cancer therapy.
Caption: Contrasting therapeutic approaches of this compound and 3-BrPA.
3-Bromopyruvate acts as a direct cytotoxic agent by targeting the metabolic machinery within cancer cells, leading to their rapid demise. The wealth of preclinical data supports its potent anti-cancer activity across a range of tumor types. However, concerns regarding its potential off-target toxicity need to be carefully managed in clinical settings.
This compound , on the other hand, represents a more indirect approach by targeting the supportive tumor microenvironment. This strategy holds the promise of being applicable to a broad range of solid tumors and may have a more favorable toxicity profile by sparing normal cells. However, the lack of specific preclinical efficacy data for this compound makes a direct comparison of its anti-tumor potency with 3-BrPA impossible at this time.
References
- 1. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of 3-bromopyruvate in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromopyruvate inhibits human gastric cancer tumor growth in nude mice via the inhibition of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolytic inhibition with 3-bromopyruvate suppresses tumor growth and improves survival in a murine model of anaplastic thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromopyruvate (3BP) vs. Standard Chemotherapy: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of 3-Bromopyruvate (3BP), a promising metabolic anticancer agent, against established standard-of-care chemotherapy regimens for several cancer types. While direct clinical comparisons are limited, this document synthesizes available preclinical data for 3BP and contrasts it with the known clinical efficacy of standard treatments. It is important to note that "3BP-3580" is not a publicly documented compound; the information herein pertains to the extensively studied molecule 3-Bromopyruvate (3BP), from which "this compound" may be derived.
Mechanism of Action: A Shift in Anticancer Strategy
Standard chemotherapy agents primarily induce DNA damage or interfere with mitosis in rapidly dividing cells. In contrast, 3-Bromopyruvate exploits the altered metabolism of cancer cells, a phenomenon known as the Warburg effect, where cancer cells exhibit high rates of glycolysis even in the presence of oxygen.[1][2][3] 3BP, a small alkylating agent, selectively enters cancer cells through overexpressed monocarboxylate transporters (MCTs).[4] Once inside, it inhibits key glycolytic enzymes, such as hexokinase II (HK2) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a rapid depletion of intracellular ATP and induction of cell death through apoptosis and necrosis.[4] This targeted approach aims to spare normal cells, which rely more on oxidative phosphorylation and have lower MCT expression.
Signaling Pathway of 3-Bromopyruvate
Caption: Mechanism of action of 3-Bromopyruvate (3BP) in cancer cells.
Preclinical Efficacy of 3-Bromopyruvate in Animal Models
Numerous in vivo studies have demonstrated the antitumor efficacy of 3BP across a range of cancer models. These studies highlight significant tumor growth inhibition and, in some cases, complete tumor eradication.
Comparative Data: 3BP vs. Standard of Care
The following tables summarize preclinical data for 3BP and compare it with the established clinical outcomes of standard chemotherapy regimens. It is crucial to interpret this data with the understanding that preclinical results in animal models do not always translate directly to human clinical efficacy.
Table 1: Hepatocellular Carcinoma (HCC)
| Treatment | Model/Study Type | Efficacy Metric | Result | Standard of Care (Advanced HCC) |
| 3-Bromopyruvate | Rat xenograft model | Tumor Eradication | Complete eradication of advanced tumors in all 19 treated animals. | Sorafenib, Lenvatinib, Atezolizumab + Bevacizumab, Tremelimumab + Durvalumab |
| ATP Depletion | Rapid depletion of ATP in HCC cells. | Median Overall Survival: ~12-19 months. | ||
| Human Clinical Study | Case Report | Effective in treating a patient with fibrolamellar hepatocellular carcinoma. | Objective Response Rate: ~5-30%. |
Table 2: Colon Cancer
| Treatment | Model/Study Type | Efficacy Metric | Result | Standard of Care (Stage III/Advanced) |
| 3-Bromopyruvate | Nude mouse xenograft (SW480 cells) | Tumor Volume Reduction | Average tumor volume of 890 ± 260 mm³ vs. 1750 ± 374 mm³ in controls at day 28. | FOLFOX (5-FU, Leucovorin, Oxaliplatin), CAPOX (Capecitabine, Oxaliplatin) |
| Comparison | Efficacy comparable to Daunorubicin (790 ± 200 mm³). | 3-Year Disease-Free Survival (Stage III): ~75-85%. | ||
| Isogenic HCT116 cells (in vivo) | Tumor Regression | Effectively promotes tumor regression. |
Table 3: Breast Cancer
| Treatment | Model/Study Type | Efficacy Metric | Result | Standard of Care (Adjuvant/Metastatic) |
| 3-Bromopyruvate | Nude mouse xenograft (MCF-7/ADR - resistant) | Reversal of Drug Resistance | Restored antitumor activity of epirubicin in resistant tumors. | Anthracyclines (e.g., Doxorubicin), Taxanes (e.g., Paclitaxel), Cyclophosphamide, Capecitabine. |
| In vitro (MCF-7, T47D cells) | Synergistic Effect with Tamoxifen | Combination surpassed the apoptotic, anti-metastatic, and anti-angiogenic effects of either drug alone. | Varies significantly based on subtype, stage, and line of therapy. |
Table 4: Pancreatic Cancer
| Treatment | Model/Study Type | Efficacy Metric | Result | Standard of Care (Metastatic) |
| β-CD–3-BrPA (microencapsulated) | Orthotopic xenograft mouse model | Tumor Progression | Minimal or no tumor progression vs. 60-fold (gemcitabine) and 140-fold (control) signal increase. | FOLFIRINOX, Gemcitabine + nab-Paclitaxel |
| Survival | No lethal toxicity observed, unlike free 3-BrPA. | Median Overall Survival: ~8.5-11.1 months. | ||
| 3-Bromopyruvate | Syngeneic mouse model | Tumor Reduction | 75-80% tumor reduction with 20 mg/kg of 3-BP. |
Experimental Protocols
Detailed methodologies are critical for the evaluation and replication of scientific findings. Below is a representative experimental protocol for in vivo efficacy studies of 3-Bromopyruvate.
In Vivo Xenograft Model for Colon Cancer Efficacy
-
Cell Culture: SW480 human colon carcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10⁶ SW480 cells suspended in 100 µL of phosphate-buffered saline (PBS).
-
Treatment Initiation: Tumors are allowed to grow, and their volumes are measured regularly (Volume = 0.5 x length x width²). Treatment begins when the average tumor volume reaches approximately 100 mm³.
-
Drug Administration: Mice are randomly assigned to treatment groups:
-
Control Group: Intraperitoneal injection of vehicle (e.g., 200 µL PBS).
-
3BP Group: Intraperitoneal injection of 3BP at a dose of 8 mg/kg.
-
Standard Chemotherapy Group: Intraperitoneal injection of a relevant chemotherapeutic agent (e.g., Daunorubicin at 0.8 mg/kg) as a positive control.
-
Treatments are administered every 4 days for a total of 28 days.
-
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the 28-day period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
-
Statistical Analysis: Tumor growth curves are plotted, and statistical significance between groups is determined using appropriate statistical tests (e.g., ANOVA).
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo xenograft study.
Conclusion
3-Bromopyruvate demonstrates significant and broad-spectrum antitumor activity in a variety of preclinical cancer models. Its unique mechanism of targeting cancer metabolism offers a potential advantage over traditional chemotherapies, including the ability to overcome certain forms of drug resistance. However, the available data is largely confined to in vitro and in vivo animal studies. While a clinical trial for a 3BP derivative in hepatocellular carcinoma is a significant step, extensive clinical trials are required to establish its safety and efficacy in humans and to determine its place relative to standard-of-care chemotherapy. The data presented in this guide underscores the promise of 3BP as a novel anticancer agent and supports its continued investigation in clinical settings.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
Glycolysis Inhibitors in Oncology: A Comparative Analysis of 3-Bromopyruvate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis, known as the Warburg effect, presents a strategic target for therapeutic intervention.[1] This guide provides a comparative analysis of 3-bromopyruvate (3BP), a potent but investigational glycolysis inhibitor, with other notable glycolysis-targeting agents that have been evaluated in clinical settings: 2-deoxy-D-glucose (2DG), dichloroacetate (DCA), and lonidamine. This objective comparison is intended to assist researchers and drug development professionals in evaluating the landscape of metabolic inhibitors in oncology.
Mechanism of Action: Targeting the Engine of Cancer Proliferation
Cancer cells exhibit a heightened dependence on glycolysis for energy production and the synthesis of biomass.[1] This metabolic shift provides a therapeutic window to selectively target malignant cells. 3BP and its alternatives primarily function by disrupting key steps in the glycolytic pathway, leading to energy depletion and cell death.
3-Bromopyruvate (3BP) is a synthetic alkylating agent that structurally resembles pyruvate and lactate.[2] It is transported into cancer cells, particularly those in an acidic microenvironment, via monocarboxylate transporters (MCTs).[3] Once inside, 3BP exerts its anticancer effects through multiple mechanisms, primarily by inhibiting hexokinase II (HK-II), a critical enzyme in the initial stage of glycolysis.[4] This inhibition leads to a rapid depletion of ATP, the cell's primary energy currency, and the induction of apoptosis. Preclinical studies have demonstrated its efficacy in various cancer models, including those resistant to standard chemotherapies.
2-Deoxy-D-glucose (2DG) is a glucose analog that is taken up by cancer cells through glucose transporters (GLUTs). Once inside the cell, 2DG is phosphorylated by hexokinase but cannot be further metabolized, leading to the inhibition of glycolysis and subsequent ATP depletion. Clinical trials have explored 2DG both as a monotherapy and in combination with chemotherapy and radiation.
Dichloroacetate (DCA) acts on a different part of cellular metabolism. It inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase (PDH) complex. This shifts the cancer cell's metabolism from glycolysis towards oxidative phosphorylation in the mitochondria, a process that is often suppressed in tumors. This metabolic switch can lead to increased production of reactive oxygen species (ROS) and apoptosis. DCA has been investigated in several clinical trials for various cancers.
Lonidamine , a derivative of indazole-3-carboxylic acid, has a multifaceted mechanism of action that includes the inhibition of mitochondrial-bound hexokinase. It also affects the permeability of mitochondrial membranes and can potentiate the effects of both chemotherapy and radiation. Lonidamine has been studied in clinical trials for a range of solid tumors.
Comparative Performance: Preclinical and Clinical Data
The following tables summarize key quantitative data from preclinical and clinical studies of 3BP and its alternatives. This data provides a basis for comparing their efficacy and safety profiles.
Table 1: Preclinical Efficacy of Glycolysis Inhibitors
| Compound | Cancer Model | Key Findings | Reference |
| 3-Bromopyruvate | Triple-Negative Breast Cancer (TNBC) xenografts in nude mice | Inhibited tumor growth after 15 days of treatment. | |
| Mesothelioma cell lines and nude mice bearing human mesothelioma | Induced cytotoxic effects and significantly prolonged survival in vivo. | ||
| Hepatocellular carcinoma (in vitro and in vivo) | 50 mg/kg ip. daily for 3 weeks attenuated tumor growth and caused tumor necrosis. | ||
| 2-Deoxy-D-glucose | Human tumor xenografts | Delayed tumor growth when combined with paclitaxel. | |
| Dichloroacetate | Various cancer cell lines (in vitro and in vivo) | Demonstrated anticancer effects in glioblastoma, colon, breast, prostate, ovarian, endometrial, cervical, lung, leukemia, and renal cancer cells. | |
| Lonidamine | Human breast cancer cell lines | Potentiated the cytotoxic effects of anthracyclines. | |
| Human ovarian carcinoma cell lines | Potentiated cisplatin activity in both sensitive and resistant lines. |
Table 2: Clinical Trial Data for Glycolysis Inhibitors
| Compound | Cancer Type(s) | Phase | Dosage | Key Outcomes & Adverse Events | Reference |
| 2-Deoxy-D-glucose | Advanced solid tumors | Phase I | 2mg/kg to 64mg/kg daily | MTD not reached; transient asymptomatic Grade 3 hyperglycemia at 64mg/kg. Recommended dose with docetaxel is 63 mg/kg/day. Common adverse events include fatigue, sweating, dizziness, and nausea. | |
| Dichloroacetate | Recurrent malignant brain tumors | Phase I | Dose based on GSTZ1/MAAI genotype | Well-tolerated; no dose-limiting toxicities at 4 weeks. Some patients experienced mild, reversible peripheral neuropathy. | |
| Metastatic breast or non-small cell lung cancer | Phase II | 6.25mg/kg orally, twice daily | No clinical benefit observed; study closed early due to safety concerns, including two patient deaths of uncertain relation to DCA. | ||
| Lonidamine | Advanced breast, ovarian, and lung cancer | Phase II-III | 300-900 mg daily (single agent) | Showed significant role in modulating anthracycline and platinum compound activity. Side effects include myalgia, testicular pain, asthenia, ototoxicity, nausea, and vomiting. Lacks conventional chemotherapy-induced toxicities like myelosuppression. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for evaluating these glycolysis inhibitors.
Caption: Simplified signaling pathway of glycolysis and points of inhibition by 3BP, 2DG, DCA, and Lonidamine.
Caption: General experimental workflow for the evaluation of glycolysis inhibitors from in vitro to clinical trials.
Detailed Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the cross-validation of results. Below are summarized protocols for key experiments commonly used to evaluate glycolysis inhibitors.
In Vitro Assays
-
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the glycolysis inhibitor for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
-
Colony Formation Assay:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with the glycolysis inhibitor at various concentrations for a specified period.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Allow the cells to grow for 1-2 weeks until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies to assess long-term cell survival.
-
-
Western Blotting for Protein Expression:
-
Treat cells with the glycolysis inhibitor and lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., HK-II, cleaved caspase-3, Akt).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system to visualize protein bands.
-
-
Extracellular Acidification Rate (ECAR) Measurement (Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate.
-
The following day, replace the growth medium with a low-buffered Seahorse XF assay medium.
-
Measure the baseline ECAR.
-
Sequentially inject glucose, oligomycin (an ATP synthase inhibitor), and 2-DG to measure glycolysis, glycolytic capacity, and glycolytic reserve, respectively.
-
In Vivo Xenograft Studies
-
Animal Model:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment and Monitoring:
-
Randomize mice into control and treatment groups.
-
Administer the glycolysis inhibitor via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., 2-3 times per week).
-
-
Efficacy and Toxicity Assessment:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Collect blood for serum chemistry analysis and major organs for histological examination to assess systemic toxicity.
-
Conclusion
3-Bromopyruvate and other glycolysis inhibitors like 2-DG, DCA, and lonidamine represent a promising therapeutic strategy for targeting the metabolic vulnerabilities of cancer. While 3BP has shown potent preclinical activity, its clinical development has been limited. In contrast, 2-DG, DCA, and lonidamine have undergone more extensive clinical evaluation, providing valuable data on their safety and efficacy in humans. The choice of a particular glycolysis inhibitor for further research and development will depend on a careful consideration of its specific mechanism of action, preclinical efficacy, and clinical safety profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and cross-validation of these and other emerging metabolic cancer therapies.
References
- 1. Glycolysis inhibition for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Glucose Metabolism Enzymes in Cancer Treatment: Current and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of 3BP-3580 in the Landscape of Serine Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific enzyme inhibitors is a cornerstone of modern therapeutic and research tool advancement. This guide provides a comparative analysis of the specificity of 3BP-3580, a potent Fibroblast Activation Protein (FAP) inhibitor, against other known serine protease inhibitors. By presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows, this document aims to offer an objective resource for researchers selecting the appropriate tools for their studies.
Introduction to this compound
This compound is a small molecule inhibitor targeting Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is a compelling therapeutic target due to its limited expression in healthy tissues but significant upregulation in the tumor microenvironment, wound healing, and fibrotic diseases. This compound exhibits high potency against FAP, with a reported pIC50 of 8.6, indicating nanomolar affinity. Understanding its specificity is critical to predicting its biological effects and potential off-target activities.
Comparative Specificity of Serine Protease Inhibitors
The specificity of an inhibitor is paramount, determining its utility as a precise research probe or a safe therapeutic agent. The following table summarizes the inhibitory potency (IC50/Ki) of this compound's class representative, UAMC1110, and other common serine protease inhibitors against a panel of serine proteases. Lower values indicate higher potency.
| Inhibitor | Primary Target(s) | FAP | DPP4 | DPP8 | DPP9 | PREP | Trypsin | Chymotrypsin | Elastase | Thrombin |
| This compound | FAP | pIC50=8.6 | N/A | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
| UAMC1110[1][2] | FAP | 3.2 nM | >10,000 nM | >10,000 nM | >10,000 nM | 1,800 nM | N/A | N/A | N/A | N/A |
| Talabostat (Val-boroPro)[3][4] | DPPs, FAP | 560 nM | <4 nM | 4 nM | 11 nM | >10,000 nM | N/A | N/A | N/A | N/A |
| Aprotinin | Trypsin, Chymotrypsin | N/A | N/A | N/A | N/A | N/A | Low nM | Low nM | High nM | Low nM |
| Leupeptin | Trypsin, Plasmin | N/A | N/A | N/A | N/A | N/A | Low nM | N/A | N/A | N/A |
| AEBSF | Broad Spectrum | N/A | N/A | N/A | N/A | N/A | μM range | μM range | μM range | μM range |
| PMSF | Broad Spectrum | N/A | N/A | N/A | N/A | N/A | μM range | μM range | N/A | N/A |
N/A: Data not readily available in public sources. Note: UAMC1110 is presented as a proxy for a highly selective FAP inhibitor to illustrate the specificity profile that can be achieved for this target class.
Analysis of Specificity Profiles
As the data indicates, inhibitors like UAMC1110 , which are structurally related to the class of compounds that includes this compound, demonstrate remarkable selectivity for FAP over other closely related prolyl peptidases such as DPP4, DPP8, DPP9, and PREP[1]. This high degree of selectivity is crucial for minimizing off-target effects.
In contrast, Talabostat (Val-boroPro) is a non-selective inhibitor, potently targeting multiple dipeptidyl peptidases in addition to FAP. This broad activity profile can be useful in certain research contexts but may lead to a complex biological response due to the modulation of multiple pathways.
Classical serine protease inhibitors such as Aprotinin and Leupeptin exhibit specificity for different subsets of serine proteases, primarily the trypsin-like enzymes involved in digestion and coagulation. Broad-spectrum inhibitors like AEBSF and PMSF are generally less potent and act on a wide range of serine proteases, making them suitable for applications like preventing protein degradation in cell lysates but not for specific pathway investigation.
Experimental Protocol: Determining Inhibitor Specificity (IC50)
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific serine protease using a fluorogenic substrate.
Materials:
-
Purified recombinant serine protease (e.g., FAP, Trypsin, Chymotrypsin)
-
Specific fluorogenic substrate for the chosen protease
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Enzyme Preparation: Prepare a working solution of the serine protease in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in assay buffer. Typically, an 11-point, 3-fold dilution series is performed to cover a wide concentration range. Include a vehicle control (DMSO) without the inhibitor.
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the diluted inhibitor or vehicle control.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will be specific to the fluorophore of the substrate.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (or similar model) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Visualizing Experimental Workflow and Signaling
Experimental Workflow for IC50 Determination
Workflow for determining the IC50 value of an inhibitor.
Simplified FAP Signaling in the Tumor Microenvironment
Role of FAP in the tumor microenvironment and the point of inhibition by this compound.
Conclusion
This compound is a highly potent inhibitor of FAP. Based on data from structurally related and highly selective FAP inhibitors like UAMC1110, it is anticipated that this compound will exhibit a favorable specificity profile, with significantly less activity against other serine proteases. This high specificity is a key advantage over non-selective inhibitors and positions this compound as a valuable tool for specifically investigating the biological roles of FAP in health and disease. For definitive characterization, it is recommended that researchers perform their own comprehensive selectivity screening of this compound against a panel of relevant serine proteases using standardized enzymatic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison: FAP-Targeted Radionuclide Therapies 3BP-3580 and FAP-2286
A Comparative Guide for Researchers and Drug Development Professionals
Initial Assessment: A direct head-to-head comparison between 3BP-3580 and FAP-2286 is not feasible at this time due to the limited publicly available information on this compound. Extensive searches for preclinical and clinical data, mechanism of action, and structure for a compound specifically designated as "this compound" did not yield sufficient information for a comprehensive comparison. The "3BP" prefix is associated with 3B Pharmaceuticals, the original developer of FAP-2286. It is plausible that "this compound" is an internal identifier for an early-stage compound that has not been advanced into public preclinical or clinical development.
In light of this, this guide will provide a detailed analysis of the well-documented FAP-targeted agent, FAP-2286 , and compare it with another clinically relevant FAP inhibitor, FAPI-46 . This comparison will offer valuable insights for researchers and drug development professionals working in the field of targeted radionuclide therapy.
Executive Summary
Fibroblast Activation Protein (FAP) has emerged as a promising pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of solid tumors, with limited expression in healthy adult tissues.[1] This differential expression makes it an attractive target for delivering radionuclide therapies directly to the tumor site while minimizing off-target toxicity.
This guide provides a head-to-head comparison of two prominent FAP-targeted radiopharmaceuticals: FAP-2286 , a peptide macrocycle, and FAPI-46 , a quinoline-based small molecule.[1] Both agents can be labeled with diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177) radionuclides. The key differentiator lies in their pharmacokinetic profiles, with preclinical data demonstrating significantly longer tumor retention for FAP-2286, leading to enhanced therapeutic efficacy.[1][2]
Molecular Profile and Mechanism of Action
FAP-2286 and FAPI-46 employ different molecular scaffolds to target FAP.
-
FAP-2286: Utilizes a peptide macrocycle as its FAP-binding motif.[1] This structure contributes to its high binding affinity and prolonged retention within the tumor.
-
FAPI-46: Is a small molecule inhibitor based on a quinoline structure.
Both molecules, when chelated with a radionuclide, bind to FAP on the surface of CAFs. Upon binding, the therapeutic radionuclide (e.g., ¹⁷⁷Lu) emits beta particles, which induce DNA damage and subsequent cell death in the targeted FAP-expressing cells and surrounding tumor cells through a "crossfire effect."
Below is a diagram illustrating the general mechanism of FAP-targeted radionuclide therapy.
References
Assessing the Therapeutic Window of Glycolysis Inhibitors: A Comparative Guide to 3-Bromopyruvate, 2-Deoxy-D-Glucose, and Dichloroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of three prominent glycolysis-targeting anti-cancer compounds: 3-Bromopyruvate (3BP), 2-Deoxy-D-Glucose (2-DG), and Dichloroacetate (DCA). By objectively presenting experimental data, this document aims to assist researchers in evaluating the potential of these agents for further development.
Introduction
The heightened reliance of cancer cells on glycolysis for energy production, known as the Warburg effect, presents a key metabolic vulnerability for therapeutic intervention.[1] Molecules that inhibit glycolysis can selectively target cancer cells while sparing normal tissues that primarily rely on oxidative phosphorylation. This guide focuses on 3BP, a hexokinase II inhibitor, and compares its therapeutic profile with two other well-studied glycolysis inhibitors, 2-DG and DCA.
Comparative Analysis of In Vitro Cytotoxicity
The therapeutic window of an anti-cancer agent is initially assessed by comparing its cytotoxicity in cancer cells versus normal, non-cancerous cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A larger differential between the IC50 in cancer cells and normal cells suggests a wider and more favorable therapeutic window.
| Compound | Cell Line | Cell Type | IC50 |
| 3-Bromopyruvate (3BP) | HCC1143 | Triple-Negative Breast Cancer | 44.87 µM (24h), 41.26 µM (48h)[2] |
| MCF-7 | Breast Cancer | ~100 µM (24h)[3], 111.3 µM (24h), 75.87 µM (48h)[2] | |
| MDA-MB-231 | Breast Cancer | ~240 µM (24h)[3] | |
| SW480 | Colon Cancer | Dose-dependent decrease in viability | |
| HT29 | Colon Cancer | Dose-dependent decrease in viability | |
| HCT116 | Colorectal Cancer | < 30 µM (GAPDH inhibition) | |
| Panc-2 | Pancreatic Cancer | >95% cell death at 15 µM | |
| Raji | Lymphoma | 11 µM | |
| 2-Deoxy-D-Glucose (2-DG) | Pancreatic and Ovarian Cancer Cell Lines | Cancer | 1.45 to 13.34 mM |
| Acute Lymphoblastic Leukemia Cell Lines | Cancer | 0.22 to 2.27 mM (48h) | |
| P388/IDA | Leukemia (Idarubicin-resistant) | 392.6 µM | |
| P388 | Leukemia | >500 µM | |
| FaDu, Cal-27, SCC25, SQ20B | Head and Neck Squamous Cell Carcinoma | 20 mM (in combination studies) | |
| Various Malignant Cell Lines | Cancer | Growth inhibition from 40-95% at 5 mM | |
| Normal Cells | Normal | No significant effect on viability | |
| Dichloroacetate (DCA) | A549 | Non-Small Cell Lung Cancer | ~25 mM (48h) |
| LNM35 | Non-Small Cell Lung Cancer | ~25 mM (48h) | |
| Colorectal Cancer Cell Lines | Cancer | 30-50 mM (48h) | |
| High-Grade Glioma Stem Cells | Cancer | 15-40 mM | |
| S180, K7M2 (mouse sarcoma) | Cancer | 30-40% reduction in viable cells at 5 mM (48h) | |
| HT1080-luc2 (human fibrosarcoma) | Cancer | 10% reduction in viable cells at 5 mM (48h) | |
| Various Cancer Cell Lines | Cancer | >2 mM (normoxic conditions) | |
| RPE, GM03349B | Non-cancerous | Cell death observed with 0.5 mM over 7 days | |
| HEK293 | Non-cancerous | - |
Comparative Analysis of In Vivo Efficacy and Toxicity
Preclinical in vivo studies are essential for determining the therapeutic window in a whole-organism context. Key parameters include the maximum tolerated dose (MTD), which defines the upper limit of safety, and the effective dose required for significant tumor growth inhibition.
| Compound | Animal Model | Dosing Regimen | Efficacy | Toxicity/Safety |
| 3-Bromopyruvate (3BP) | Syngeneic mouse model of pancreatic cancer | 20 mg/kg, twice per week (intraperitoneal) | 75-80% tumor reduction. | Not specified. |
| Disseminated aggressive lymphoma mouse model | 10 mg/kg, daily for 7 days (intraperitoneal) | Significant reduction in tumor activity. | Reduction in body weight. | |
| 2-Deoxy-D-Glucose (2-DG) | Head and Neck Squamous Cell Carcinoma xenograft mice | Not specified | Reversed the antitumor effect of erlotinib. | Not specified. |
| Dichloroacetate (DCA) | A549 lung cancer xenograft mice | 200 mg/kg, daily (oral) | ~45% reduction in tumor volume. | LD50 in mice is 5.5 g/kg. |
| K7M2 sarcoma xenograft mice | 1.0 and 1.5 g/L in drinking water | 33% reduction in tumor size. | Not specified. | |
| B16-F10 melanoma-bearing mice | 25, 75, or 150 mg/kg, daily for 10 days (gavage) | Significant reduction in tumor growth at all doses. | No change in body weight or histology. | |
| A549 and H1975 xenograft mice | In combination with paclitaxel | Significantly decreased cell proliferation and prolonged survival. | Not specified. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 3-Bromopyruvate (3BP)
3BP primarily exerts its anti-cancer effects by targeting key enzymes in the glycolytic pathway, most notably Hexokinase II (HK2). By inhibiting HK2, 3BP disrupts the first committed step of glycolysis, leading to ATP depletion and the induction of apoptosis.
Caption: Mechanism of Action of 3-Bromopyruvate (3BP).
Experimental Workflow for Assessing Therapeutic Window
A systematic approach is required to determine the therapeutic window of a novel anti-cancer compound. This workflow outlines the key in vitro and in vivo assays.
Caption: Experimental Workflow for Therapeutic Window Assessment.
Conceptual Comparison of Therapeutic Windows
The therapeutic window is the range between the minimum effective concentration (MEC) for anti-cancer activity and the maximum tolerated concentration (MTC) that avoids unacceptable toxicity. A wider therapeutic window is desirable for a drug candidate.
References
- 1. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-bromopyruvate enhanced daunorubicin-induced cytotoxicity involved in monocarboxylate transporter 1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of 3-Bromopyruvate's (3BP) Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of 3-Bromopyruvate (3BP) and its clinical derivative, KAT/3BP, with alternative glycolysis inhibitors and standard-of-care therapies. The information is presented to support independent validation and further research into the therapeutic potential of 3BP.
Executive Summary
3-Bromopyruvate (3BP) is a small molecule alkylating agent that has demonstrated potent anti-tumor activity in a variety of preclinical cancer models. Its primary mechanism of action involves the inhibition of key enzymes in the glycolytic pathway, leading to a rapid depletion of intracellular ATP and subsequent cancer cell death. This guide summarizes the available quantitative data on 3BP's efficacy, provides detailed experimental protocols for its evaluation, and compares its performance with other metabolic inhibitors and established cancer treatments.
Mechanism of Action: Targeting Cancer's Metabolic Engine
Cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect." 3BP exploits this metabolic vulnerability. It enters cancer cells through monocarboxylate transporters (MCTs), which are often overexpressed in tumors, and targets several key glycolytic enzymes, most notably Hexokinase II (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Inhibition of these enzymes blocks the glycolytic flux, leading to a catastrophic energy crisis within the cancer cell and triggering apoptotic and necrotic cell death pathways.
Figure 1: Simplified signaling pathway of 3-Bromopyruvate's anti-tumor activity.
Comparative In Vitro Anti-Tumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 3BP and its comparators in various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| 3-Bromopyruvate (3BP) | Pancreatic Cancer | Panc-2 | ~15 (for 95% cell kill) | [1] |
| Breast Cancer (TNBC) | HCC1143 | 44.87 (24h), 41.26 (48h) | [2] | |
| Breast Cancer | MCF-7 | ~100 | [3] | |
| Breast Cancer | MDA-MB-231 | ~240 | [3] | |
| Breast Cancer | T47D | 33 | [4] | |
| KAT/3BP | Lymphoma | 12 cell lines (median) | 3.7 | |
| 5-Fluorouracil (5-FU) | Gastric Cancer | MKN45 | 5.1 | |
| Gastric Cancer | MKN74 | 9.6 | ||
| Gastric Cancer | NCI-N87 | 2.3 | ||
| Gastric Cancer | KATOIII | 1.2 | ||
| Gastric Cancer | SGC7901 | - | ||
| Gastric Cancer | AGS | - | ||
| Gemcitabine | Pancreatic Cancer | MIA PaCa-2 | 0.025 (72h) | |
| Pancreatic Cancer | PANC-1 | 0.048 (72h) | ||
| Pancreatic Cancer | BxPC-3 | - | ||
| 2-Deoxyglucose (2-DG) | Glioblastoma | U87, D54 | 2000-6000 | |
| Dichloroacetate (DCA) | Breast Cancer | Various | 1000-5000 | |
| Lonidamine | Breast Cancer | - | - |
Comparative In Vivo Anti-Tumor Activity
This table presents the in vivo efficacy of 3BP and its comparators in animal models of cancer.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Citation |
| 3-Bromopyruvate (3BP) | Pancreatic Cancer (Panc-2) | Syngeneic C57BL/6 mice | 20 mg/kg, i.p., twice weekly | 75-80% tumor reduction | |
| Gastric Cancer (Xenograft) | Nude mice | Dose-dependent | Strong inhibition of tumor growth, similar to 5-FU | ||
| Anaplastic Thyroid Cancer (8505C) | Orthotopic xenograft nude mice | 1.8 mg/kg with ketogenic diet | Smaller tumor volumes and improved survival | ||
| Lymphoma (Raji) | SCID mice | 10 mg/kg, i.p., daily for 7 days | Significant reduction in tumor activity | ||
| KAT/3BP | Lymphoma (A20) | Syngeneic BALB/c mice | Oral and intratumoral | Reduced tumor size, with combination showing greatest efficacy | |
| 5-Fluorouracil (5-FU) | Gastric Cancer (Xenograft) | Nude mice | - | Standard comparator, showed tumor growth inhibition | |
| Gemcitabine | Pancreatic Cancer (lucMiaPaCa-2) | Orthotopic xenograft | - | 60-fold increase in bioluminescence signal (tumor growth) | |
| Dabrafenib + Trametinib | Anaplastic Thyroid Cancer (BRAF V600E) | Human clinical trial | Dabrafenib 150 mg BID, Trametinib 2 mg QD | 69% overall response rate | |
| R-CHOP | Lymphoma (DLBCL) | Human clinical trial | Standard regimen | Standard of care, produces long-term survival in ~60% of patients |
Detailed Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Figure 2: General workflow for an MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of the test compound (3BP or comparators). Include untreated control wells.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound (3BP or comparator) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, oral gavage, intratumoral).
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of the treatment on tumor growth and animal survival.
Conclusion
The data presented in this guide provide a strong foundation for the independent validation of 3-Bromopyruvate's anti-tumor activity. The in vitro and in vivo studies consistently demonstrate its potent cytotoxic effects against a broad range of cancer types, often at concentrations significantly lower than other glycolysis inhibitors. While direct head-to-head clinical comparisons with standard-of-care therapies are lacking, the preclinical evidence suggests that 3BP and its derivatives, such as KAT/3BP, warrant further investigation as standalone therapies or in combination with existing treatment regimens. The detailed protocols provided herein should facilitate the replication and expansion of these important findings.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3BP-3580
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 3BP-3580, a fibroblast activation protein (FAP) inhibitor.
Important Note: A specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of novel research chemicals. It is imperative to consult the official SDS provided by your supplier and to contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn. Given that this compound (CAS No. 2374782-82-6) is a solid, white to off-white substance used in cancer research, it should be handled with care to avoid inhalation, ingestion, or skin contact.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Category | Recommended PPE |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If aerosolization is possible, a respirator may be required. |
Step-by-Step Disposal Procedures
The disposal of this compound must be managed in a way that ensures the safety of laboratory personnel and protects the environment.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions. Do not mix with incompatible materials.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect pure this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, sealed, and labeled liquid hazardous waste container. The solvent will influence the specific disposal route.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: Labeling
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" or "Fibroblast Activation Protein Inhibitor (CAS 2374782-82-6)."
-
The composition of the waste, including any solvents and their approximate concentrations.
-
The associated hazards (e.g., "Toxic," "Handle with Care").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
Step 4: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible chemicals.
Step 5: Scheduling Waste Pickup
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the general workflow for handling and disposing of a research chemical like this compound in a laboratory setting.
Caption: General workflow for laboratory chemical handling and disposal.
This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. By adhering to these procedures and consulting with your institution's safety experts, you contribute to a safer research environment for yourself and your colleagues.
Personal protective equipment for handling 3BP-3580
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3BP-3580 (CAS No. 2374782-82-6), a fibroblast activation protein (FAP) inhibitor used in cancer research.[1][2][3] The information herein is a summary of critical data from supplier safety sheets and established laboratory protocols for handling potent, research-grade compounds.
Immediate Safety Information: Personal Protective Equipment (PPE)
Due to its nature as a potent bioactive compound intended for cancer research, stringent PPE is mandatory at all times.[1][4] The primary routes of exposure to assess are inhalation, dermal contact, and ingestion. This compound is a solid, white to off-white substance, which can present an inhalation hazard if handled as a powder.
The following table summarizes the required PPE for various operations.
| Operation | Task Example | Required Engineering Controls | Required PPE |
| Handling Solid Compound | Weighing powder, preparing stock solutions | Certified Chemical Fume Hood or Ventilated Balance Enclosure | - Nitrile or Neoprene Gloves (Double-gloved recommended)- Lab Coat- ANSI-approved Safety Goggles- N95 Particulate Respirator (or higher) |
| Handling Liquid Solutions | Aliquoting, performing dilutions, cell culture applications | Certified Chemical Fume Hood or Class II Biosafety Cabinet | - Nitrile or Neoprene Gloves- Lab Coat- ANSI-approved Safety Goggles or Face Shield |
| Storage & Transport | Moving vials from storage to workspace | N/A | - Lab Coat- Safety Glasses |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety and maintain compound integrity. The following diagram outlines the lifecycle of this compound within a laboratory setting.
Step-by-Step Handling Protocols
-
Objective: To create a stock solution for experimental use.
-
Methodology:
-
Acclimate the vial of solid this compound to room temperature before opening.
-
Perform all operations within a certified chemical fume hood or ventilated balance enclosure.
-
Don appropriate PPE (double gloves, lab coat, safety goggles, N95 respirator).
-
Carefully weigh the required amount of the compound. Avoid creating airborne dust.
-
Add the desired solvent (e.g., DMSO) dropwise to the solid to minimize aerosolization.
-
Vortex or sonicate as needed to ensure complete dissolution.
-
Clearly label the stock solution vial with the compound name, concentration, date, and solvent.
-
Proper storage is crucial for compound efficacy.
| Form | Storage Condition | Stability |
| Solid | 4°C, protect from light | As per manufacturer's expiration date |
| In Solvent | -80°C, protect from light | 6 months |
| In Solvent | -20°C, protect from light | 1 month |
Data sourced from supplier information.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Used vials, contaminated tips, gloves, and bench paper should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, sealed, and chemically resistant waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Chemical Hazard").
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor. Do not pour any solution containing this compound down the drain.
The following diagram illustrates the decision process for waste segregation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
